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  • Product: 5-(4-Bromophenyl)nicotinic Acid
  • CAS: 887973-36-6

Core Science & Biosynthesis

Foundational

5-(4-Bromophenyl)nicotinic Acid: A Bifunctional Scaffold for Next-Generation O-GlcNAc Transferase (OGT) Inhibitors

Executive Summary In the landscape of modern drug discovery, targeting glycosyltransferases presents significant challenges due to the highly conserved nature of sugar-donor binding pockets. 5-(4-Bromophenyl)nicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, targeting glycosyltransferases presents significant challenges due to the highly conserved nature of sugar-donor binding pockets. 5-(4-Bromophenyl)nicotinic acid has recently emerged as a highly versatile, bifunctional pharmacophore crucial for the synthesis of non-UDP-mimic inhibitors of O-GlcNAc Transferase (OGT). By offering orthogonal reactivity sites—a carboxylic acid for amidation and an aryl bromide for cross-coupling—this compound allows medicinal chemists to rapidly explore chemical space during structure-activity relationship (SAR) optimization.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic protocols for deploying 5-(4-Bromophenyl)nicotinic acid in advanced drug development workflows.

Physicochemical Profile

Understanding the baseline physical and chemical properties of 5-(4-Bromophenyl)nicotinic acid is critical for predicting its behavior in organic synthesis and biological assays. The data below summarizes its core quantitative metrics [1].

PropertyValue / Description
Chemical Name 5-(4-Bromophenyl)nicotinic Acid
CAS Registry Number 1
Molecular Formula C₁₂H₈BrNO₂
Molecular Weight 278.10 g/mol
Structural Features Pyridine-3-carboxylic acid core; 4-bromophenyl substituent at C5
Appearance White to pale yellow solid
Solubility Profile Soluble in DMF, DMSO, THF, and Methanol; Poorly soluble in water
Reactivity Centers Carboxylic acid (electrophilic activation); Aryl bromide (Pd-catalyzed cross-coupling); Pyridine nitrogen (hydrogen bond acceptor/ligand)

Mechanistic Role in OGT Inhibitor Discovery

O-GlcNAc Transferase (OGT) is an essential enzyme responsible for the addition of N-acetylglucosamine (GlcNAc) to serine and threonine residues of target proteins. Dysregulation of OGT is implicated in cancer, Alzheimer's disease, and metabolic disorders.

Historically, the vast majority of OGT inhibitors have been designed as uridine-based compounds that mimic the natural glycosyl donor, UDP-GlcNAc. However, these UDP-mimics often suffer from poor cell permeability and off-target effects due to cross-reactivity with other glycosyltransferases. Recent advancements utilizing DNA-encoded library (DEL) screening have identified2 [2]. The scaffold binds allosterically or in novel sub-pockets, bypassing the highly conserved uridine binding site entirely.

OGT_Pathway Glucose Glucose Metabolism HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc (Donor) HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Target Target Proteins (Ser/Thr Residues) OGT->Target Glycosylation Inhibitor 5-(4-Bromophenyl)nicotinic Acid Derived Inhibitor Inhibitor->OGT Non-UDP Mimic Inhibition

Mechanistic pathway of OGT-mediated glycosylation and targeted inhibition by non-UDP mimics.

Orthogonal Synthetic Workflows

The true power of 5-(4-Bromophenyl)nicotinic acid lies in its orthogonal reactivity. Medicinal chemists can functionalize the carboxylic acid via amidation without affecting the aryl bromide, or they can protect the acid and perform palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on the bromide.

Synthetic_Workflow cluster_0 Pathway A: Amidation cluster_1 Pathway B: Cross-Coupling Start 5-(4-Bromophenyl) nicotinic Acid HATU HATU / DIPEA Activation Start->HATU Boc Boc2O / DMAP t-Butyl Ester Start->Boc Amide Amide Derivative (OGT Inhibitor) HATU->Amide Suzuki Suzuki Coupling (Pd Catalyst) Boc->Suzuki Biaryl Biaryl Derivative Suzuki->Biaryl

Divergent synthetic workflows leveraging the bifunctional reactivity of the scaffold.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include explicit causality for reagent selection and built-in checkpoints for reaction success, adapted from recent DEL-screening hit optimizations [2].

Protocol A: HATU-Mediated Amidation (Peptide Coupling)

Causality: The carboxylic acid on the electron-deficient pyridine ring can be sluggish to react using standard carbodiimides (EDC/DCC). HATU is selected because it generates a highly reactive HOAt ester, driving the reaction forward rapidly while minimizing epimerization. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 5-(4-Bromophenyl)nicotinic acid (41 mg, 0.147 mmol, 1.0 eq) and HATU (62 mg, 0.163 mmol, 1.1 eq) in anhydrous DMF (2.0 mL) under an inert atmosphere.

  • Base Addition: Add DIPEA (0.15 mL, 0.861 mmol, ~5.8 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (0.163 mmol, 1.1 eq) to the mixture.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (UV 254 nm). The disappearance of the baseline acid spot and the appearance of a higher Rf​ product spot indicates conversion.

  • Workup (Self-Purification): Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 5% LiCl aqueous solution (3x) to remove DMF, followed by 0.1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Analyze via ¹H NMR (CD₃OD). Successful coupling is confirmed by the preservation of the pyridine doublet shifts at δ 8.96 (d, J = 2.1 Hz, 1H) and 8.87 (d, J = 2.2 Hz, 1H), alongside the appearance of amine-derived signals.

Protocol B: tert-Butyl Esterification via Boc₂O

Causality: Before executing palladium-catalyzed cross-couplings on the aryl bromide, the free carboxylic acid must be masked to prevent catalyst poisoning and side reactions. A tert-butyl ester is the optimal protecting group here because it is highly stable to the basic conditions of Suzuki couplings but can be easily cleaved later using mild acid (TFA). Boc₂O and DMAP are used to achieve this esterification without the harsh acidic conditions (like isobutylene/H₂SO₄) that would protonate the pyridine ring and cause precipitation.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(4-Bromophenyl)nicotinic acid (250 mg, 0.903 mmol, 1.0 eq) and DMAP (22.4 mg, 0.183 mmol, 0.2 eq) in anhydrous THF (10 mL). Heat the mixture to reflux.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (494.5 mg, 2.267 mmol, 2.5 eq) in THF (2 mL) and add it dropwise to the refluxing solution.

  • Reaction: Maintain reflux for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC. The formation of a highly non-polar spot indicates successful esterification.

  • Workup (Chemical Isolation): Cool to room temperature and concentrate. Dissolve the residue in MTBE (Methyl tert-butyl ether).

  • Self-Validating Washes:

    • Wash with 1 M Phosphoric acid (specifically removes the basic DMAP catalyst).

    • Wash with 10% Sodium Carbonate solution (deprotonates and extracts any unreacted nicotinic acid into the aqueous layer).

    • Wash with brine.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate to yield the pure tert-butyl ester (Typical yield: ~55%).

References

  • ChemicalBook. (2022). 5-(4-BROMOPHENYL)NICOTINIC ACID | 887973-36-6.
  • Utrecht University Repository. (2024). Discovery of two non-UDP-mimic inhibitors of O-GlcNAc transferase by screening a DNA-encoded library.

Sources

Exploratory

5-(4-Bromophenyl)nicotinic Acid molecular weight and structural formula

An In-depth Technical Guide to 5-(4-Bromophenyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery Introduction 5-(4-Bromophenyl)nicotinic acid is a bi-aryl carboxylic acid that has emerged as a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-(4-Bromophenyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

5-(4-Bromophenyl)nicotinic acid is a bi-aryl carboxylic acid that has emerged as a pivotal building block in modern medicinal chemistry. Its structural framework, featuring a nicotinic acid moiety linked to a bromophenyl ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations. This strategic combination of functionalities makes it an invaluable intermediate in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)nicotinic acid for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed protocol for its synthesis, explore its significant applications in pharmaceutical research, and outline essential safety and handling procedures.

Chemical Structure and Properties

The structural formula of 5-(4-Bromophenyl)nicotinic acid is presented below, illustrating the connection between the pyridine-3-carboxylic acid core and the 4-bromophenyl substituent.

Caption: Structural Formula of 5-(4-Bromophenyl)nicotinic Acid.

Physicochemical Properties

The key chemical identifiers and calculated properties of 5-(4-Bromophenyl)nicotinic acid are summarized in the table below. Experimental data for properties such as melting point and solubility are not widely published and should be determined empirically.

PropertyValueSource
CAS Number 887973-36-6[1][2]
Molecular Formula C₁₂H₈BrNO₂[2]
Molecular Weight 278.10 g/mol Calculated
IUPAC Name 5-(4-bromophenyl)pyridine-3-carboxylic acid-
Appearance Expected to be an off-white to pale yellow solidInferred

Synthesis of 5-(4-Bromophenyl)nicotinic Acid

The most prevalent and efficient method for the synthesis of 5-(4-Bromophenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance. In this case, 5-bromonicotinic acid is coupled with 4-bromophenylboronic acid.

G Start Starting Materials: 5-Bromonicotinic Acid 4-Bromophenylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Heat Reaction Conditions: Inert Atmosphere (Ar/N₂) Heat (80-100°C) Reaction->Heat Process Catalyst Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., DMF/H₂O) Catalyst->Reaction Additives Workup Aqueous Workup & Acidification Heat->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: 5-(4-Bromophenyl)nicotinic Acid Purification->Product

Caption: Workflow for the Synthesis via Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of 5-(4-Bromophenyl)nicotinic acid.

Materials:

  • 5-Bromonicotinic acid (1.0 equivalent)

  • 4-Bromophenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) and water (e.g., 4:1 v/v)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromonicotinic acid (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), and the base (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is a critical step as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures[3].

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (DMF/water). Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Reaction: Immerse the flask in a preheated oil bath at 90-100°C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Acidification and Isolation: Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4. The product, being a carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(4-Bromophenyl)nicotinic acid.

Applications in Drug Discovery and Development

5-(4-Bromophenyl)nicotinic acid is a key intermediate in the synthesis of complex pharmaceutical compounds. Its most notable application is in the production of Macitentan , an orally active dual endothelin receptor antagonist[4].

Role in the Synthesis of Macitentan

Macitentan is used for the treatment of pulmonary arterial hypertension (PAH)[4]. The synthesis of Macitentan involves a multi-step process where 5-(4-Bromophenyl)nicotinic acid is a crucial precursor. The nicotinic acid moiety is eventually transformed into a substituted pyrimidine ring, which is a core component of the final drug molecule. The 4-bromophenyl group is an essential pharmacophoric element that interacts with the endothelin receptors. The availability of high-purity 5-(4-Bromophenyl)nicotinic acid is therefore critical for the efficient and scalable manufacturing of this life-saving medication.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for 5-(4-Bromophenyl)nicotinic acid is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and phenyl rings. The pyridine protons would appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The protons on the bromophenyl ring would likely appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display 12 distinct signals corresponding to the carbon atoms in the molecule, including the carboxyl carbon which would appear significantly downfield (>160 ppm).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and/or the protonated molecule [M+H]+ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

  • Hazard Classification: Based on structurally similar compounds like 5-bromonicotinic acid, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6]. It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5].

  • Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

5-(4-Bromophenyl)nicotinic acid stands out as a strategically important building block for the pharmaceutical industry. Its synthesis, primarily achieved through the robust Suzuki-Miyaura coupling, is well-established. The principal value of this compound lies in its role as a key intermediate for the synthesis of Macitentan, a critical therapy for pulmonary arterial hypertension. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional working with this versatile molecule.

References

  • Alchem.Pharmtech. 5-(4-Bromophenyl)nicotinic acid. [Link]

  • NextSDS. 5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information. [Link]

  • Nami, M., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. [Link]

  • S D Fine-Chem Limited. 5-BROMONICOTINIC ACID GHS Safety Data Sheet. [Link]

  • PubChem. 5-Bromonicotinic acid. [Link]

Sources

Foundational

The Role and Mechanism of 5-(4-Bromophenyl)nicotinic Acid in Modern Organic Synthesis

An In-Depth Technical Guide Introduction: A Bifunctional Architect in Molecular Construction In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount to the effic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: A Bifunctional Architect in Molecular Construction

In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 5-(4-Bromophenyl)nicotinic acid emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its structure is deceptively simple, yet it houses a powerful combination of functional groups: a pyridine-3-carboxylic acid (nicotinic acid) core and a 4-bromophenyl substituent. This unique arrangement provides two distinct points of reactivity, establishing it as a versatile scaffold for creating novel molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]

The core utility of this compound in organic synthesis is predicated on the reactivity of the carbon-bromine bond on the phenyl ring. This site serves as a prime handle for palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C bond formation.[3][4] This guide will provide an in-depth exploration of the primary mechanism through which 5-(4-Bromophenyl)nicotinic acid participates in these transformative reactions, focusing on the widely adopted Suzuki-Miyaura coupling. We will dissect the catalytic cycle, analyze the influence of the molecule's unique structural features, and provide field-proven experimental protocols.

The Core Mechanism: Unraveling the Suzuki-Miyaura Catalytic Cycle

The "mechanism of action" for 5-(4-Bromophenyl)nicotinic acid in the context of C-C bond formation is overwhelmingly dominated by its participation as an aryl halide partner in the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This Nobel Prize-winning reaction has revolutionized synthetic chemistry by enabling the efficient coupling of organoboron compounds with organohalides.[4] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents.[6][7][8]

The catalytic cycle, which is the heart of this transformation, proceeds through three fundamental, well-characterized steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

Step 1: Oxidative Addition

The cycle begins with a catalytically active palladium(0) species, typically stabilized by phosphine ligands. This complex initiates the reaction by inserting itself into the carbon-bromine bond of the 5-(4-Bromophenyl)nicotinic acid.[3][10] This is often the rate-determining step of the cycle.[9] The result is a square-planar palladium(II) intermediate, where both the aryl group of our substrate and the bromide are now covalently bonded to the palladium center.

The presence of the nicotinic acid moiety—a pyridine ring—can present a unique challenge, as the nitrogen lone pair could potentially coordinate to the palladium center, influencing catalytic activity.[11] The selection of appropriate ligands on the palladium catalyst is therefore critical to modulate its reactivity and prevent catalyst inhibition.

Step 2: Transmetalation

Following oxidative addition, the next crucial step is transmetalation. In this phase, an organoboron reagent, such as an arylboronic acid or boronic ester, transfers its organic group to the palladium(II) complex.[3][9] This process requires the presence of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which plays a critical role.[4][6] The base activates the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This increased nucleophilicity facilitates the displacement of the halide or other leaving group from the palladium center, transferring the new organic fragment onto the metal.

Step 3: Reductive Elimination

With both organic partners now bound to the palladium(II) center, the final step is reductive elimination. The two organic groups couple to form a new carbon-carbon single bond, creating the desired biaryl product.[3][9] This process simultaneously reduces the palladium from its +2 oxidation state back to the catalytically active 0 state, allowing it to re-enter the catalytic cycle.[3][10] This regeneration makes the process highly efficient, requiring only a small (catalytic) amount of the precious metal.[3]

Suzuki_Miyaura_Catalytic_Cycle caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Methodologies

The successful application of the Suzuki-Miyaura coupling hinges on the careful selection of catalyst, base, solvent, and temperature. The protocols described herein are validated methodologies for the coupling of aryl bromides, specifically adaptable for 5-(4-Bromophenyl)nicotinic acid and its derivatives.

Protocol 1: General Solution-Phase Suzuki-Miyaura Coupling

This protocol details a standard procedure for coupling 5-bromonicotinic acid with an arylboronic acid, which serves as a robust template for its 4-bromophenyl analogue.[12]

Materials:

  • 5-Bromonicotinic acid (or 5-(4-Bromophenyl)nicotinic Acid) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., DMF, 1,4-Dioxane, or Toluene/Water mixture)

  • Schlenk flask or sealed reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-(4-Bromophenyl)nicotinic acid, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. This is followed by the addition of the palladium catalyst.

  • Reaction Execution: Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-100 °C) and begin vigorous stirring.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent & Pd Catalyst B->C D 4. Heat to 80-100 °C with Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Water, HCl) E->F G 7. Isolate Product (Filtration) F->G H 8. Purify (Recrystallization/Chromatography) G->H caption Solution-Phase Suzuki Coupling Workflow.

Caption: A typical workflow for a solution-phase Suzuki coupling experiment.

Comparative Data on Catalyst Performance

The choice of palladium catalyst and associated ligands significantly influences reaction efficiency, particularly for challenging substrates. The electron-rich pyridine ring and the carboxylic acid group in the substrate can interact with the catalyst, making system selection crucial.[11]

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ K₃PO₄DMF802485-90[12]
Pd(dppf)Cl₂ K₂CO₃DME802~95[11]
Pd(OAc)₂ / SPhos K₃PO₄Dioxane/H₂O10012-24>90[11]

This data is compiled for the structurally similar 5-bromonicotinic acid and is representative for the expected performance with 5-(4-Bromophenyl)nicotinic acid.

Field-Proven Insights:

  • Pd(PPh₃)₄: A reliable, classic catalyst that often gives high yields, though it may require longer reaction times.[11]

  • Pd(dppf)Cl₂: This catalyst often provides excellent yields in significantly shorter reaction times, making it ideal for rapid synthesis and library generation.[11]

  • Pd(OAc)₂ with Bulky Ligands (e.g., SPhos): Modern catalyst systems using bulky, electron-rich phosphine ligands can be highly effective for challenging substrates, often showing broad functional group tolerance. Optimization may be required.[11]

Beyond Suzuki: Other Mechanistic Pathways

While Suzuki-Miyaura coupling is the predominant synthetic application for the C-Br bond in this molecule, its structure allows for participation in other important transformations.

  • Other Cross-Coupling Reactions: The aryl bromide moiety can also engage in other palladium- or nickel-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, providing pathways to alkenes, alkynes, and arylamines, respectively.[13][14]

  • Carboxylic Acid Derivatization: The nicotinic acid portion of the molecule can undergo standard transformations like esterification or amidation to generate further structural diversity. This is often done prior to cross-coupling to modify solubility or protect the acid functionality.

Conclusion

5-(4-Bromophenyl)nicotinic acid is a valuable and versatile building block in organic synthesis, primarily due to the reactivity of its aryl bromide group in palladium-catalyzed cross-coupling reactions. Its principal mechanism of action is through the well-defined catalytic cycle of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism allows chemists to rationally select catalysts, ligands, and conditions to efficiently construct complex biaryl structures, which are prevalent in pharmaceutical and materials science research. The strategic insights and protocols provided in this guide serve as a foundational resource for leveraging the full synthetic potential of this powerful molecular architect.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Chemistry Suzuki Coupling Reaction | SATHEE JEE. [Link]

  • Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. (2026, February 28). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3734–3744. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). [Link]

  • The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. (2026, February 12). [Link]

  • Binder, J. T., & Fu, G. C. (2013). Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation. Journal of the American Chemical Society, 135(23), 8522–8525. [Link]

  • Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design - DalSpace. [Link]

Sources

Exploratory

Solubility profile of 5-(4-Bromophenyl)nicotinic Acid in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 5-(4-Bromophenyl)nicotinic Acid in Polar Aprotic Solvents Authored by: Your Senior Application Scientist Publication Date: March 27, 2026 Abstract The characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-(4-Bromophenyl)nicotinic Acid in Polar Aprotic Solvents

Authored by: Your Senior Application Scientist

Publication Date: March 27, 2026

Abstract

The characterization of a drug candidate's solubility is a cornerstone of preclinical development, profoundly influencing its bioavailability, formulation, and ultimate therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 5-(4-Bromophenyl)nicotinic Acid, a key heterocyclic building block in medicinal chemistry, within a range of polar aprotic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies for solubility assessment. We will explore the physicochemical causality behind solute-solvent interactions and present a robust, self-validating experimental protocol for generating reliable solubility data. All quantitative information is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as critical determinants of an active pharmaceutical ingredient's (API) success.[] Poor solubility can lead to low and erratic absorption, undermining a drug's therapeutic potential. A comprehensive understanding of an API's solubility in various solvent systems is therefore not merely a data-gathering exercise; it is a crucial step in de-risking a development program and enabling rational formulation design.

This guide focuses on 5-(4-Bromophenyl)nicotinic Acid, a compound of interest due to its structural motifs, which are prevalent in biologically active molecules. Its solubility in polar aprotic solvents is of particular relevance for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro screening. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are widely used in these applications due to their ability to dissolve a broad range of organic molecules.[2][3]

Physicochemical Landscape: Solute and Solvent

A scientifically sound analysis of solubility begins with a thorough understanding of the key players: the solute and the solvents.

5-(4-Bromophenyl)nicotinic Acid: A Structural Overview
  • Nicotinic Acid Moiety: The pyridine ring, an aromatic heterocycle, and the carboxylic acid group confer polarity and the potential for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor.

  • Bromophenyl Group: The phenyl ring introduces a nonpolar, hydrophobic character, while the bromine atom adds to the molecule's overall molecular weight and can participate in halogen bonding.

  • Overall Polarity: The molecule possesses both polar and nonpolar regions, making its solubility highly dependent on the nature of the solvent.

Table 1: Predicted Physicochemical Properties of 5-(4-Bromophenyl)nicotinic Acid

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₁₂H₈BrNO₂-
Molecular Weight~294.10 g/mol Calculated
Physical StateLikely a solid at room temperatureBased on similar structures like 5-Bromonicotinic acid[5]
pKa~3-4The carboxylic acid group is expected to be acidic, similar to nicotinic acid.
LogP>1.5The presence of the bromophenyl group increases lipophilicity compared to nicotinic acid.
Polar Aprotic Solvents: A Primer

Polar aprotic solvents are characterized by their high polarity (dielectric constant > 15) and the absence of acidic protons.[3] This means they lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors, though they can be effective hydrogen bond acceptors.[2][3] This class of solvents is particularly adept at dissolving polar and ionic compounds.[6]

Key Characteristics:

  • High Dielectric Constant: This allows them to effectively solvate cations.[2]

  • Strong Dipole Moments: Facilitates dipole-dipole interactions with polar solutes.

  • Hydrogen Bond Acceptors: The presence of atoms like oxygen or nitrogen with lone pairs allows them to accept hydrogen bonds from solutes.

Table 2: Properties of Common Polar Aprotic Solvents

SolventChemical FormulaBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.73.96
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO15336.73.86
Acetonitrile (ACN)CH₃CN8238.33.20
Acetone(CH₃)₂CO56.121.82.91
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO20332.34.09

Data sourced from Wikipedia and other chemical resources.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes a robust and reliable method for determining the equilibrium solubility of 5-(4-Bromophenyl)nicotinic Acid. The "shake-flask" method is a widely accepted standard for this purpose.[7]

Materials and Equipment
  • 5-(4-Bromophenyl)nicotinic Acid (analytical grade, purity >98%)

  • Polar aprotic solvents (HPLC grade or equivalent): DMSO, DMF, Acetonitrile, Acetone, NMP

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 5-(4-Bromophenyl)nicotinic Acid and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations. This will be used to generate a calibration curve for quantifying the solute in the solubility samples.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of 5-(4-Bromophenyl)nicotinic Acid to a series of vials. The excess solid is crucial to ensure that equilibrium is reached at saturation.[7][8]

    • To each vial, add a precise volume (e.g., 1 mL) of the respective polar aprotic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[7]

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.

  • Quantification by HPLC:

    • Analyze the calibration standards and the filtered samples by HPLC. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition should be optimized to achieve good peak shape and resolution.

    • Use the calibration curve to determine the concentration of 5-(4-Bromophenyl)nicotinic Acid in each sample.

  • Data Analysis and Reporting:

    • Calculate the solubility as the average concentration from replicate experiments (a minimum of three is recommended).

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards hplc_analysis Analyze by HPLC prep_standards->hplc_analysis prep_samples Prepare Slurry Samples (Excess Solute + Solvent) equilibration Equilibrate in Shaker (e.g., 24-48h at 25°C) prep_samples->equilibration centrifugation Centrifuge to Pellet Solid equilibration->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration filtration->hplc_analysis quantification Quantify using Calibration Curve hplc_analysis->quantification reporting Report Solubility Data quantification->reporting

Caption: A flowchart of the shake-flask method for solubility determination.

Expected Solubility Profile and Discussion

While experimental data for 5-(4-Bromophenyl)nicotinic Acid is not available, we can predict its solubility behavior based on fundamental principles of solute-solvent interactions.

Table 3: Hypothetical Solubility Profile of 5-(4-Bromophenyl)nicotinic Acid in Polar Aprotic Solvents at 25°C

SolventPredicted SolubilityRationale
DMSO Very HighHigh polarity and strong hydrogen bond accepting capability can effectively solvate both the polar carboxylic acid and the aromatic rings.
NMP HighSimilar to DMSO, with high polarity and boiling point, making it an excellent solvent for a wide range of compounds.[6]
DMF HighStrong polar interactions and hydrogen bond accepting ability will facilitate dissolution.
Acetone ModerateLower polarity compared to DMSO and DMF, which may limit its ability to fully solvate the molecule.
Acetonitrile Low to ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor, which may result in lower solubility compared to other polar aprotic solvents.

Causality behind the Expected Trend:

The solubility of a polar molecule like 5-(4-Bromophenyl)nicotinic Acid in polar aprotic solvents is governed by a balance of forces:

  • Dipole-Dipole Interactions: The high dipole moments of solvents like DMSO and DMF will strongly interact with the polar regions of the solute.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond acceptor is crucial for solvating the carboxylic acid group of the nicotinic acid moiety.

  • van der Waals Forces: These forces will play a role in the interaction between the nonpolar bromophenyl group and the solvent molecules.

The high polarity and strong hydrogen bond accepting capacity of DMSO, NMP, and DMF are expected to overcome the crystal lattice energy of solid 5-(4-Bromophenyl)nicotinic Acid more effectively than acetone or acetonitrile, leading to higher solubility.

Visualizing the Solute-Solvent Interaction Logic

G solute 5-(4-Bromophenyl)nicotinic Acid solute_props Solute Properties: - Carboxylic Acid (H-bond donor/acceptor) - Pyridine Ring (Polar) - Bromophenyl Group (Nonpolar) solute->solute_props solvent Polar Aprotic Solvent solvent_props Solvent Properties: - High Polarity - H-bond Acceptor - No H-bond Donor solvent->solvent_props solubility Solubility interactions Key Interactions: - Dipole-Dipole - Hydrogen Bonding (Solute to Solvent) - van der Waals solute_props->interactions solvent_props->interactions interactions->solubility

Caption: Logical relationship between solute/solvent properties and solubility.

Troubleshooting and Advanced Considerations

  • Compound Instability: If the API is unstable in a particular solvent, this can lead to inaccurate solubility measurements. Monitor for degradation products by HPLC.

  • Polymorphism: Different crystalline forms (polymorphs) of an API can have different solubilities. It is important to characterize the solid form used in the experiment.[7]

  • Supersaturation: Ensure that the system has reached true equilibrium and is not in a metastable supersaturated state. This is why a sufficiently long equilibration time is necessary.

  • Co-solvency: In drug formulation, co-solvent systems are often employed to enhance solubility. The data generated for individual solvents can serve as a basis for designing co-solvent studies.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-(4-Bromophenyl)nicotinic Acid in polar aprotic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their programs. A thorough characterization of solubility is an indispensable component of modern pharmaceutical development, enabling informed decisions and ultimately contributing to the creation of safer and more effective medicines.

References

  • 5-(4-BROMOPHENYL)
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. (URL: )
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol - ResearchG
  • Polar, aprotic solvents and the hydrophobic effect - ResearchG
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (URL: )
  • Annex 4 - World Health Organiz
  • Polar aprotic solvent - Wikipedia. (URL: [Link])

  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination Alex M
  • Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC. (URL: )
  • Polar Protic Solvents And Polar Aprotic Solvents - Free PDF Library. (URL: )
  • Polar aprotic solvents – Knowledge and References - Taylor & Francis. (URL: )
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (URL: [Link])

  • An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4) - Benchchem. (URL: )

Sources

Foundational

Literature review of 5-(4-Bromophenyl)nicotinic Acid as a pharmaceutical intermediate

5-(4-Bromophenyl)nicotinic Acid: A Strategic Biaryl Building Block in the Discovery of Novel Therapeutics Executive Summary In modern medicinal chemistry, the discovery of novel therapeutic agents frequently hinges on th...

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Author: BenchChem Technical Support Team. Date: April 2026

5-(4-Bromophenyl)nicotinic Acid: A Strategic Biaryl Building Block in the Discovery of Novel Therapeutics

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutic agents frequently hinges on the availability of versatile, structurally rigid pharmaceutical intermediates. 5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) has recently emerged as a highly valuable biaryl scaffold[1]. Unlike flexible aliphatic chains, this intermediate provides a rigid, predictable geometry that is highly sought after in structure-based drug design, particularly for targeting complex epigenetic and post-translational enzymes.

As a Senior Application Scientist, I have observed a paradigm shift in how we approach challenging protein targets. This whitepaper provides an in-depth technical analysis of 5-(4-Bromophenyl)nicotinic acid, detailing its physicochemical profile, the mechanistic rationale behind its use in drug design, and validated synthetic workflows, with a specific focus on its breakthrough application in the development of non-UDP-mimic inhibitors for O-GlcNAc transferase (OGT) [2].

Physicochemical & Structural Profiling

The utility of 5-(4-Bromophenyl)nicotinic acid lies in its dual nature: it possesses an amphiphilic pyridine-carboxylic acid headgroup paired with a lipophilic bromophenyl tail. This combination allows it to act as both a hydrogen-bond participant and a hydrophobic anchor within a target protein's binding pocket.

Table 1: Physicochemical Properties of 5-(4-Bromophenyl)nicotinic Acid

PropertyValue
Chemical Name 5-(4-Bromophenyl)pyridine-3-carboxylic acid
CAS Number 887973-36-6
Molecular Formula C₁₂H₈BrNO₂
Molecular Weight 278.10 g/mol
Appearance Off-white to yellow solid
Structural Class Biaryl / Pyridinyl-benzoic acid derivative

Mechanistic Rationale in Drug Design

The selection of 5-(4-Bromophenyl)nicotinic acid as a starting material is driven by precise structure-activity relationship (SAR) requirements:

  • The Pyridine Core: The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor. In enzymatic active sites, this nitrogen frequently engages with the protein backbone (e.g., amide NH groups), locking the molecule into a favorable conformation.

  • The Carboxylic Acid Vector: Positioned at the 3-position of the pyridine ring, the carboxylic acid is an ideal vector for late-stage functionalization, most commonly through amidation. It allows for the rapid generation of diverse libraries via peptide coupling techniques.

  • The 4-Bromophenyl Tail: The bromine atom is highly versatile. Synthetically, it can serve as a handle for further palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Biologically, halogens like bromine can form highly specific "halogen bonds" with electron-rich residues (like oxygen or sulfur) in the target protein, or simply fill deep hydrophobic pockets to increase binding affinity.

Application Case Study: O-GlcNAc Transferase (OGT) Inhibitors

O-GlcNAcylation is a critical post-translational modification linked to cancer, diabetes, and Alzheimer's disease. The enzyme responsible, O-GlcNAc transferase (OGT), utilizes UDP-GlcNAc as a donor substrate. Historically, OGT inhibitors were designed as "UDP-mimics" (e.g., GOBLIN1). However, these highly polar molecules suffer from severe cell permeability issues, sequestering at the cell membrane and failing as in vivo tools [2].

To circumvent this, researchers recently screened a DNA-Encoded Library (DEL) to discover non-UDP mimics. The screening identified the 5-(4-bromophenyl)nicotinic acid scaffold as a breakthrough hit [2]. The biaryl geometry perfectly mimics the spatial requirements of the OGT binding pocket without the permeability-destroying phosphate groups of UDP.

OGT_Pathway Glucose Glucose Uptake HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDPGlcNAc UDP-GlcNAc (Donor) HBP->UDPGlcNAc OGT O-GlcNAc Transferase (OGT) UDPGlcNAc->OGT Binds OGlcNAcylation O-GlcNAcylation OGT->OGlcNAcylation Catalyzes TargetProteins Target Proteins TargetProteins->OGT Substrate Disease Disease States (Cancer, Diabetes) OGlcNAcylation->Disease Dysregulation Inhibitor 5-(4-Bromophenyl) nicotinic Acid Scaffold Inhibitor->OGT Blocks Active Site

Fig 1. OGT signaling pathway and targeted inhibition by 5-(4-bromophenyl)nicotinic acid derivatives.

Table 2: Benchmark OGT Inhibitors vs. Non-UDP Mimics

Inhibitor ClassRepresentative CompoundTarget AffinityCell PermeabilityLimitations
Bisubstrate UDP-Mimic GOBLIN1Kd = 7.9 µMPoorSequestration at cell membrane
Glucoimidazole Analog GlcNAcstatin GKi = 4.1 nMModerateComplex multi-step synthesis
Non-UDP Biaryl Mimic 5-(4-Bromophenyl)nicotinic amidesLow µMHighRequires optimization of off-target effects

Synthetic Workflows & Methodologies

To utilize 5-(4-Bromophenyl)nicotinic acid in library generation, amidation is the primary synthetic route. The following protocol outlines a self-validating system for HATU-mediated coupling, specifically optimized for electron-deficient aromatic acids [2].

Causality in Reagent Selection:

The use of HATU is not arbitrary; it is a deliberate choice for electron-deficient carboxylic acids. The pyridine ring withdraws electron density from the carboxylate, reducing its nucleophilicity. HATU counters this by rapidly forming a highly reactive HOAt ester, accelerating the nucleophilic attack by the amine. Concurrently, DIPEA is employed as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid and amine salts without competing as a nucleophile, thereby minimizing side reactions.

Synthetic_Workflow Acid 5-(4-Bromophenyl) nicotinic acid Activation Activation (HATU, DIPEA) Acid->Activation Amine Amine Partner Amine->Activation Coupling Amide Coupling (RT, 12h) Activation->Coupling Workup Aqueous Workup Coupling->Workup Product Purified Amide Intermediate Workup->Product

Fig 2. Step-by-step synthetic workflow for HATU-mediated amidation of the nicotinic acid scaffold.

Step-by-Step Protocol: HATU-Mediated Amidation
  • Preparation: Dissolve 5-(4-bromophenyl)nicotinic acid (1.0 eq, e.g., 41 mg, 0.147 mmol) in anhydrous DMF or THF (2.0 mL) under an inert nitrogen atmosphere. Rationale: Moisture must be excluded to prevent the hydrolysis of the transient activated ester.

  • Activation: Add HATU (1.1 eq, 62 mg, 0.163 mmol) and DIPEA (5.0 eq, 0.15 mL, 0.861 mmol) to the solution. Stir at room temperature for 15 minutes. Validation checkpoint: The solution typically transitions to a pale yellow color, indicating the successful formation of the active HOAt ester.

  • Coupling: Introduce the target amine (1.1 eq, 0.163 mmol) dropwise. Allow the reaction to proceed at room temperature for 12 hours.

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and wash sequentially with 1M phosphoric acid, saturated NaHCO₃, and brine. Causality: The acidic wash specifically protonates and extracts unreacted amine and DIPEA into the aqueous layer, while the basic wash neutralizes and removes any unreacted carboxylic acid and HOAt byproducts.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the purified amide (Typical yields: 35–60%).

Conclusion

5-(4-Bromophenyl)nicotinic acid is far more than a simple chemical building block; it is a strategic scaffold that solves specific biophysical challenges in drug discovery. By providing a rigid, cell-permeable alternative to highly polar mimics, it enables researchers to drug previously intractable targets like OGT. Mastery of its synthetic handling—particularly recognizing the electron-deficient nature of its pyridine core during coupling reactions—is essential for any drug development professional looking to leverage this intermediate in novel therapeutic libraries.

References

  • Title: 5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information Source: NextSDS URL: [Link] [1]

  • Title: Discovery of two non-UDP-mimic inhibitors of O-GlcNAc transferase by screening a DNA-encoded library Source: Bioorganic Chemistry (Vol. 147, June 2024, 107321) URL: [Link] [2]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 5-(4-Bromophenyl)nicotinic Acid

Introduction: The Critical Role of Thermal Properties in Drug Development In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is contingent upon a thorough u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Properties in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are thermodynamic stability and melting point. These parameters are not mere data points; they are foundational pillars that dictate a compound's purity, processability, formulation strategy, and shelf-life. This guide focuses on 5-(4-Bromophenyl)nicotinic acid (CAS No. 887973-36-6), a molecule of interest due to its structural motifs—a nicotinic acid core, known for its biological relevance, and a 4-bromophenyl substituent, which can significantly influence molecular interactions and solid-state properties.[1]

For researchers, scientists, and drug development professionals, a precise characterization of this compound's thermal behavior is paramount. This document provides a comprehensive framework for this characterization, blending theoretical principles with actionable, field-proven experimental protocols. We will explore the "why" behind experimental choices, ensuring that the described methodologies are not just followed, but understood.

Chapter 1: Theoretical Foundations of Thermal Properties

The thermal behavior of a crystalline solid like 5-(4-Bromophenyl)nicotinic acid is governed by the energy required to disrupt its ordered crystal lattice.

The Significance of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs at a sharp, well-defined temperature. It serves as a primary indicator of identity and purity. The energy required for this phase change, the enthalpy of fusion, is a direct measure of the strength of the intermolecular forces holding the crystal lattice together. Key interactions expected in 5-(4-Bromophenyl)nicotinic acid include:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong, directional interactions that are a hallmark of nicotinic acid and its derivatives.[2][3]

  • π-π Stacking: The two aromatic rings (pyridine and phenyl) can stack, creating favorable electrostatic interactions.

  • Halogen Bonding & van der Waals Forces: The bulky bromine atom introduces significant van der Waals forces and has the potential to act as a halogen bond donor, interacting with electronegative atoms (like the pyridine nitrogen or carbonyl oxygen) in adjacent molecules.[4][5] These forces play a crucial role in the crystal packing and overall stability.[6][7]

Defining Thermodynamic Stability

Thermodynamic stability in the pharmaceutical context refers to a material's resistance to change under thermal stress.[8][9] For a solid active pharmaceutical ingredient (API), this primarily involves two distinct events:

  • Phase Transitions: Changes in the crystal form (polymorphism), which can alter physical properties like solubility.

  • Thermal Decomposition: The irreversible chemical breakdown of the molecule at elevated temperatures.[10]

A therapeutically viable compound must be stable under manufacturing conditions (e.g., milling, drying) and long-term storage. The upper limit of this stability is defined by the onset temperature of decomposition. A crucial relationship for any stable API is that its melting point must be significantly lower than its decomposition temperature.

Chapter 2: Core Analytical Techniques for Thermal Characterization

To experimentally determine the melting point and thermodynamic stability, two techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11] These methods are complementary, providing a comprehensive thermal profile when used in tandem.[12]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[13][14][15] It is the gold standard for identifying thermal events like melting (an endothermic process, where the sample absorbs heat) and crystallization (an exothermic process).[12][16]

  • Thermogravimetric Analysis (TGA): This method measures the change in a sample's mass as a function of temperature.[8][9][17][18] It is exceptionally effective at identifying the temperature at which a material begins to decompose and lose mass.[19]

Caption: Complementary nature of DSC and TGA techniques.

Chapter 3: Experimental Protocols for Characterization

The integrity of thermal analysis data is predicated on meticulous experimental execution. The following protocols represent a self-validating system for the characterization of 5-(4-Bromophenyl)nicotinic acid.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to accurately determine the melting point and enthalpy of fusion.

Rationale: The goal is to heat the sample at a constant rate to observe the energy absorbed during the solid-to-liquid phase transition. An inert atmosphere is critical to prevent oxidative side reactions that could interfere with the melting endotherm.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The extrapolated onset of the indium melting peak should be within ±0.5 °C of 156.6 °C.

  • Sample Preparation: Accurately weigh 3-5 mg of dry 5-(4-Bromophenyl)nicotinic acid into an aluminum DSC pan using a microbalance.

  • Encapsulation: Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation prior to melting.

  • Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed aluminum pan in the reference cell.

  • Experimental Conditions:

    • Purge Gas: Set a nitrogen purge gas flow at 50 mL/min.

    • Temperature Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to a temperature at least 50 °C above the anticipated melting point at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the peak.

Protocol for Thermogravimetric Analysis (TGA)

This protocol determines the upper limit of thermal stability by identifying the onset of decomposition.

Rationale: By monitoring mass loss as a function of temperature, we can pinpoint when the molecule begins to chemically break down. A negligible mass loss prior to this point confirms the absence of volatile impurities or solvates.[17]

Step-by-Step Methodology:

  • Instrument Verification: Ensure the TGA balance is tared and calibrated according to manufacturer specifications.

  • Sample Preparation: Weigh 5-10 mg of 5-(4-Bromophenyl)nicotinic acid directly into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.

  • Experimental Conditions:

    • Purge Gas: Set a nitrogen purge gas flow at 50 mL/min to maintain an inert environment.

    • Temperature Program:

      • Equilibrate the furnace at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset of decomposition (Td) is determined as the temperature at which significant mass loss begins.

Caption: Integrated workflow for thermal characterization.

Chapter 4: Data Interpretation and Predictive Analysis

While experimental determination is essential, we can predict the thermal behavior of 5-(4-Bromophenyl)nicotinic acid by comparing it to related structures.

  • Nicotinic Acid: Exhibits complex thermal behavior, including a solid-solid phase transition before melting around 232–263 °C.[20]

  • 5-Bromonicotinic Acid: The addition of a bromine atom at the 5-position significantly alters crystal packing, resulting in a lower melting point of 178-180 °C.[21][22][23]

  • 4-Bromonicotinic Acid: Has a reported melting range of 118-134 °C.[24]

For 5-(4-Bromophenyl)nicotinic acid, the addition of the entire 4-bromophenyl group introduces a large, planar moiety that significantly increases the molecular weight and surface area compared to 5-bromonicotinic acid. This is expected to enhance intermolecular forces (van der Waals and potential π-π stacking), leading to a more stable crystal lattice. Therefore, it is predicted that the melting point of 5-(4-Bromophenyl)nicotinic acid will be substantially higher than that of 5-bromonicotinic acid.

The thermodynamic stability will be excellent if the TGA analysis shows no significant mass loss until well after the melting endotherm observed in the DSC. A typical high-quality API will show a decomposition onset that is at least 50-100 °C higher than its melting point.

Data Presentation Summary

All experimentally determined quantitative data should be summarized for clear comparison and reporting.

ParameterSymbolExpected ValueMethod
Melting Point (Onset)Tm> 180 °C (Predicted)DSC
Enthalpy of FusionΔHfusTo be determinedDSC
Decomposition OnsetTdTo be determinedTGA
Thermal Stability WindowTd - Tm> 50 °C (Desired)DSC & TGA

Conclusion

The rigorous characterization of thermodynamic stability and melting point is a non-negotiable step in the development of any new chemical entity. For 5-(4-Bromophenyl)nicotinic acid, the application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides the critical data needed to assess its viability as a drug candidate. The protocols and interpretive frameworks presented in this guide offer a robust, scientifically-grounded approach for researchers to generate reliable and reproducible data. A comprehensive understanding of this compound's thermal profile will enable informed decisions in process chemistry, formulation development, and regulatory affairs, ultimately accelerating its path from the laboratory to the clinic.

References

  • What is TGA Analysis? Principles, Methods, and Industrial Applications. (2026, February 15). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. NETZSCH Analyzing & Testing.
  • DSC Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Li, Y., et al. (2023). Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide. Crystal Growth & Design. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved from [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Decomposition kinetics using TGA. (n.d.). TA Instruments. Retrieved from [Link]

  • Thermogravimetric Analyzer (TGA). (2026, March 16). NETZSCH Analyzing & Testing.
  • Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Pyzinska, W., & Szczesniak, M. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals. Retrieved from [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. Retrieved from [Link]

  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved from [Link]

  • Gonçalves, E. M., et al. (2010). Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B. Retrieved from [Link]

  • The intramolecular interactions in some aromatic compounds. (n.d.). ScholarBank@NUS. Retrieved from [Link]

  • Gonçalves, E. M., et al. (2010). Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. Retrieved from [Link]

  • Price, S. L., et al. (2023). Exploring non-covalent interactions in binary aromatic complexes. Chemical Science. Retrieved from [Link]

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas. Retrieved from [Link]

  • Intermolecular Interactions. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • What kind of intermolecular forces act between a bromine (Br2) molecule and a helium atom? (n.d.). Study.com. Retrieved from [Link]

  • How can simple molecular structures (such as bromine) have intermolecular forces between them? (2019, October 19). Quora. Retrieved from [Link]

  • Investigation of thermal behavior of nicotinic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Alcolea Palafox, M. (2003). Thermodynamic conformational analysis and structural stability of the nicotinic analgesic ABT-594. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI. Retrieved from [Link]

  • 5-Bromonicotinic Acid Overview. (n.d.). Scribd. Retrieved from [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. (2021, July 8). MDPI. Retrieved from [Link]

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. (n.d.). RSC Publishing. Retrieved from [Link]

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Foundational

X-ray crystallography and 3D structure of 5-(4-Bromophenyl)nicotinic Acid

An In-Depth Technical Guide to the X-ray Crystallography and 3D Structure of 5-(4-Bromophenyl)nicotinic Acid Executive Summary: 5-(4-Bromophenyl)nicotinic acid is a bifunctional organic molecule of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography and 3D Structure of 5-(4-Bromophenyl)nicotinic Acid

Executive Summary: 5-(4-Bromophenyl)nicotinic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, merging the pharmacologically relevant nicotinic acid scaffold with a bromophenyl moiety. Its three-dimensional structure, governed by intricate intermolecular forces, is crucial for understanding its physicochemical properties and potential applications. As of this guide's publication, a definitive single-crystal X-ray structure for this specific compound has not been deposited in public databases. This guide, therefore, serves a dual purpose: it provides a comprehensive, field-proven protocol for researchers to determine this structure, from synthesis to final crystallographic analysis, and it offers an expert prediction of the key structural features based on well-established principles and data from closely related analogs.

Introduction: The Convergence of Structure and Function

Nicotinic acid, or Vitamin B3, is an essential human nutrient and a versatile building block in drug discovery and materials science.[1][2] Its derivatives are explored for a wide range of therapeutic applications.[2] The introduction of a substituted phenyl ring at the 5-position, as in 5-(4-Bromophenyl)nicotinic Acid, creates a molecule with tunable properties, where the interplay between the pyridine ring, the carboxylic acid, and the bromophenyl group dictates its behavior.

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, angles, and, most critically, the supramolecular assembly through non-covalent interactions. Understanding these interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—is fundamental to crystal engineering, polymorph prediction, and rational drug design.[2]

This guide provides a detailed roadmap for a researcher to successfully synthesize, crystallize, and structurally characterize 5-(4-Bromophenyl)nicotinic Acid. It further elucidates the anticipated molecular geometry and packing motifs that are critical for its function.

The Experimental Blueprint: From Powder to Structure

The path from a synthesized powder to a refined 3D crystal structure is a multi-step process requiring careful planning and execution. The workflow diagram below outlines the critical stages, each of which is detailed in the subsequent sections.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction & Analysis Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Bulk Characterization (NMR, MS, IR) Purification->Characterization SolventScreen Solvent Screening Characterization->SolventScreen Purity Confirmed CrystalGrowth Single Crystal Growth (Slow Evaporation) SolventScreen->CrystalGrowth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection (Diffractometer) CrystalSelection->DataCollection Suitable Crystal DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Deposition (e.g., CCDC) StructureRefinement->Validation

Figure 1: A comprehensive workflow from synthesis to crystallographic data deposition.

Synthesis and Purification

The synthesis of 5-aryl-nicotinic acids is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Protocol: Suzuki Coupling

  • Reactants: Combine 5-bromonicotinic acid (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) in a suitable reaction vessel.

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, acidify the mixture with HCl (e.g., 2M) to precipitate the product. Filter the crude solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol, or by column chromatography, to achieve the high purity (>98%) required for crystal growth.

Single Crystal Growth: The Art of Patience

Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is highly effective for compounds of this type.

Protocol: Slow Evaporation

  • Solvent Selection: Screen various solvents in which the compound has moderate solubility (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water).

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a chosen solvent system by gentle heating.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the solution using a spatula or loop.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Protocol: Data Collection and Refinement

  • Data Collection: The crystal is cooled (e.g., to 100 K) in a nitrogen stream to minimize thermal motion. A full sphere of diffraction data is collected using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to obtain an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is complete when the R-factor (a measure of agreement between the calculated and observed structure factors) converges to a low value (typically < 0.05).

Predicted Structural Analysis of 5-(4-Bromophenyl)nicotinic Acid

While a published structure is not available, we can predict the key structural features with high confidence based on the known crystal chemistry of nicotinic acid and its halogenated derivatives.[3][4]

Molecular Geometry

The molecule consists of a pyridine ring and a 4-bromophenyl ring linked by a C-C single bond. The dihedral angle between the planes of these two rings is a key conformational parameter. Steric hindrance between the ortho hydrogens of the two rings will likely force them into a non-coplanar (twisted) conformation. This twist angle is expected to be in the range of 30-50°, balancing steric repulsion with the energetic preference for π-system conjugation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions, which dictate the overall architecture.

G cluster_0 Predicted Supramolecular Interactions node_A 5-(4-Bromophenyl)nicotinic Acid (Molecule 1) node_B 5-(4-Bromophenyl)nicotinic Acid (Molecule 2) node_A->node_B O-H···N Hydrogen Bond (Carboxylic Acid Dimer) node_D Adjacent Molecule (Halogen Bond) node_A->node_D C-Br···O Halogen Bond node_C Adjacent Molecule (Stacking) node_B->node_C π-π Stacking (Aromatic Rings)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 5-(4-Bromophenyl)nicotinic Acid

Introduction & Strategic Overview 5-(4-Bromophenyl)nicotinic acid is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of O-GlcNAc transferase (OGT) inhibitors and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

5-(4-Bromophenyl)nicotinic acid is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of O-GlcNAc transferase (OGT) inhibitors and complex heteroaryl pharmaceuticals[1]. The presence of both a carboxylic acid and an aryl bromide handle allows for orthogonal downstream functionalization (e.g., peptide coupling followed by a subsequent cross-coupling reaction).

However, synthesizing this molecule directly via a Suzuki-Miyaura cross-coupling presents a chemoselectivity challenge. Coupling a boronic acid with a dihaloarene such as 1-bromo-4-iodobenzene risks the formation of bis-coupled oligomers. This application note details a highly controlled, two-step protocol that exploits the differential bond dissociation energies of carbon-halogen bonds to achieve exclusive mono-arylation, followed by a high-yielding saponification[2].

Mechanistic Rationale & Strategic Design

The success of this protocol relies on two foundational principles of organometallic chemistry:

  • Halogen Chemoselectivity: The oxidative addition of Palladium(0) into an aryl halide bond is the rate-determining step in the Suzuki-Miyaura catalytic cycle. Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), Pd(0) selectively inserts into the C–I bond at moderate temperatures (80–90 °C)[2]. The C–Br bond remains entirely intact, acting as a synthetic handle for future modifications[2].

  • Carboxylic Acid Protection: Free carboxylic acids can coordinate to the palladium center, poisoning the catalyst or reducing the efficiency of the transmetalation step. By utilizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid methyl ester, the acidic proton is masked, ensuring rapid and high-yielding C–C bond formation.

Mechanism A 1-Bromo-4-iodobenzene + Pd(0) Catalyst B Oxidative Addition (Selective at C-I bond) A->B C-I BDE < C-Br BDE C Transmetalation (Boronate Ester) B->C Base (K2CO3) D Reductive Elimination (Pd(0) Regeneration) C->D E 5-(4-Bromophenyl)nicotinic Acid Methyl Ester D->E

Mechanistic pathway of the chemoselective Suzuki-Miyaura cross-coupling at the C-I bond.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-Bromo-4-iodobenzene282.901.02.83 gElectrophile
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid methyl ester263.101.052.76 gNucleophile
Pd(dppf)Cl₂731.700.05366 mgCatalyst
K₂CO₃138.202.02.76 gBase
1,4-Dioxane / H₂O (4:1)N/AN/A40 mL / 10 mLSolvent
LiOH·H₂O41.963.01.26 gHydrolysis Base

Step-by-Step Experimental Methodologies

Step 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-(4-Bromophenyl)nicotinic acid methyl ester via selective C–I bond activation.

  • Reaction Setup: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid methyl ester (2.76 g, 10.5 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Causality: The use of a mild inorganic base facilitates the transmetalation step without inducing premature ester hydrolysis.

  • Solvent Addition & Degassing (Critical Step): Add 40 mL of 1,4-Dioxane and 10 mL of deionized water. Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Nitrogen (N₂) or Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), permanently halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of inert gas, quickly remove the septum and add Pd(dppf)Cl₂ (366 mg, 0.50 mmol). Replace the septum. Causality: The bidentate dppf ligand provides steric bulk that prevents unwanted bis-coupling and stabilizes the metal center.

  • Heating & Monitoring (Self-Validating): Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 4:1). The starting iodide (R_f ~0.8) should disappear, replaced by a new UV-active spot representing the product (R_f ~0.4).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark-brown residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford the intermediate ester as an off-white solid.

Step 2: Ester Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid to yield the final 5-(4-Bromophenyl)nicotinic acid.

  • Solubilization: Dissolve the purified 5-(4-Bromophenyl)nicotinic acid methyl ester (~2.5 g, ~8.5 mmol) in a solvent mixture of THF (20 mL) and Methanol (10 mL) in a 100 mL round-bottom flask. Causality: THF solubilizes the organic ester, while Methanol acts as a phase-transfer agent to ensure homogeneity with the aqueous base.

  • Base Addition: Add a solution of LiOH·H₂O (1.07 g, 25.5 mmol) dissolved in 10 mL of deionized water.

  • Reaction Execution (Self-Validating): Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The ester spot (R_f ~0.4) will completely disappear, indicating full conversion to the highly polar carboxylate salt (which remains at the baseline).

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol, leaving an aqueous alkaline solution.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2-3 (verify with pH paper). A thick, white precipitate of the free carboxylic acid will immediately form. Causality: The protonated nicotinic acid is highly insoluble in cold water, allowing for high-purity isolation without the need for chromatography.

  • Filtration & Drying: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 5-(4-Bromophenyl)nicotinic acid as a white to pale-yellow powder.

Workflow Step1 Step 1: Reagent Mixing 1-Bromo-4-iodobenzene + Boronate Step2 Step 2: Degassing N2 Sparge (15 min) Step1->Step2 Step3 Step 3: Suzuki Coupling 90°C for 12 hours Step2->Step3 Step4 Step 4: Hydrolysis LiOH in THF/MeOH/H2O Step3->Step4 Step5 Step 5: Acidification 1M HCl to pH 2-3 Step4->Step5 Step6 Step 6: Isolation Filtration & Vacuum Drying Step5->Step6

Step-by-step experimental workflow for the synthesis of 5-(4-Bromophenyl)nicotinic acid.

Analytical Characterization (Expected Results)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.50 (br s, 1H, COOH), 9.05 (d, J = 2.2 Hz, 1H, Py-H), 8.98 (d, J = 2.2 Hz, 1H, Py-H), 8.45 (t, J = 2.2 Hz, 1H, Py-H), 7.78 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H).

  • MS (ESI-): m/z calculated for C₁₂H₇BrNO₂ [M-H]⁻ 275.9, found 275.9.

References

  • Title: Discovery of two non-UDP-mimic inhibitors of O-GlcNAc transferase by screening a DNA-encoded library Source: Utrecht University Repository URL
  • Title: Application Notes and Protocols for Chemo-selective Coupling Reactions Involving 2-Benzofurylboronic Acid Source: Benchchem URL

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 5-(4-Bromophenyl)nicotinic Acid

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) is a highly versatile scaffold featuring two orthogonal reactive sites: a carboxylic acid for late-stage functionalization (e.g., amide coupling) and an aryl bromide primed for palladium-catalyzed carbon-carbon bond formation[1]. This application note provides a comprehensive, self-validating protocol for utilizing this compound in Suzuki-Miyaura cross-coupling reactions, detailing the mechanistic causality behind experimental choices to ensure high yields and reproducibility.

Chemical Profile & Structural Rationale

The structural design of 5-(4-Bromophenyl)nicotinic acid offers distinct synthetic advantages. The pyridine ring is inherently electron-deficient; however, the reactive bromide is located on the pendant phenyl ring. This spatial separation insulates the carbon-bromine bond from the extreme electronic deactivation of the pyridine nitrogen, allowing for facile oxidative addition by palladium catalysts[2]. Furthermore, the presence of the free carboxylic acid allows this building block to be seamlessly integrated into peptide coupling workflows (using reagents like HATU/DIPEA) after the cross-coupling step is complete[3].

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

To optimize a cross-coupling reaction, one must understand the causality of the catalytic cycle. The Suzuki-Miyaura reaction utilizing 5-(4-Bromophenyl)nicotinic acid proceeds through four fundamental steps[2]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of the substrate. Aryl bromides undergo this step rapidly, making them highly preferred over their chlorinated counterparts[2].

  • Base Activation & Ligand Exchange: The inorganic base (e.g., K₂CO₃) replaces the bromide ligand on the Pd(II) complex with a hydroxide or alkoxide. Simultaneously, the base activates the boronic acid to form a nucleophilic boronate complex[2].

  • Transmetalation: The activated organoboronate transfers its aryl group to the Pd(II) center. This is typically the rate-limiting step and strictly requires the presence of water to dissolve the base and facilitate boronate formation[4].

  • Reductive Elimination: The two adjacent aryl groups couple to form the new C–C bond, releasing the biaryl product and regenerating the active Pd(0) species[2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd 5-(4-Bromophenyl)nicotinic acid (Aryl Bromide) BaseAct Base Activation [Pd(II)(Ar)(OH)] OxAdd->BaseAct Base (e.g., K2CO3) Halide Exchange TransMet Transmetalation [Pd(II)(Ar)(Ar')] BaseAct->TransMet Ar'-B(OH)2 (Boronic Acid) Product Biaryl Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Recycling

Suzuki-Miyaura Catalytic Cycle for 5-(4-Bromophenyl)nicotinic Acid.

Experimental Design & Causality

Every reagent in this protocol is chosen to manipulate specific thermodynamic or kinetic barriers within the catalytic cycle:

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane effectively solubilizes the organic precursors and the bulky palladium catalyst. The 20% water component is non-negotiable; it dissolves the inorganic base and drives the formation of the reactive boronate species required for transmetalation[4].

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step and prevents the catalyst from decomposing into inactive "palladium black"[2].

  • Workup Logic: Because the starting material and product contain a free carboxylic acid, they will form water-soluble carboxylate salts in the basic reaction mixture. An acidic workup is strictly required to protonate the product back to its free acid form so it can be extracted into an organic solvent[3].

Detailed Protocol: Standardized Cross-Coupling Workflow

Workflow Step1 Step 1: Preparation & Degassing Step2 Step 2: Catalyst Addition Step1->Step2 Step3 Step 3: Heating (80-100°C) Step2->Step3 Step4 Step 4: Acidic Workup (pH 4-5) Step3->Step4 Step5 Step 5: Purification (Flash/HPLC) Step4->Step5

Standardized experimental workflow for the cross-coupling protocol.
Materials Required
  • Electrophile: 5-(4-Bromophenyl)nicotinic acid (1.0 equiv, ~0.5 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL total)

Step-by-Step Methodology
  • Reagent Assembly & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-(4-Bromophenyl)nicotinic acid, the boronic acid, and the base. Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension by sparging with N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle[2].

  • Catalyst Addition: Briefly remove the N₂ line, quickly add the Pd(dppf)Cl₂ catalyst, and reseal the flask.

    • Self-Validation: Upon heating, the reaction mixture should turn a distinct reddish-brown or deep orange color, indicating the successful dissolution and activation of the palladium complex.

  • Heating & Reaction: Heat the mixture to 85°C in an oil bath for 4 to 12 hours. Monitor the reaction progress via LC-MS.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the transmetalation step, especially when coupling sterically hindered boronic acids[4].

  • Quenching & Acidic Workup: Cool the reaction to room temperature. Dilute with 10 mL of water. Carefully add 1M HCl dropwise until the aqueous layer reaches a pH of 4-5. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Self-Validation Check: Before discarding the aqueous layer, spot both the aqueous and organic layers on a TLC plate under UV light (254 nm). The UV-active product should be exclusively in the organic layer. If it remains in the aqueous layer, the pH is too high; add more HCl.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically requiring a DCM/MeOH gradient due to the polarity of the carboxylic acid).

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for the coupling of 5-(4-Bromophenyl)nicotinic acid, demonstrating how specific variables impact the overall yield.

EntryCatalyst (5 mol%)Base (3 eq)Solvent (v/v)Temp (°C)Yield (%)Mechanistic Rationale / Causality
1 Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (3:1:1)8045Monodentate ligands lead to slower reductive elimination; lower solubility of the free acid[2].
2 Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9078Bidentate dppf accelerates reductive elimination; water dissolves the base to form active boronates[4].
3 Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)9085 The larger Cs⁺ cation enhances the solubility and nucleophilicity of the boronate complex, driving transmetalation[4].
4 NiCl₂(PCy₃)₂K₃PO₄2-Me-THF / t-Amyl Alcohol10082Green solvent alternative utilizing earth-abundant nickel catalysis for sustainable industrial scale-up[5].

Downstream Applications in Drug Discovery

In medicinal chemistry, 5-(4-Bromophenyl)nicotinic acid is highly valued for constructing multi-branched pharmacophores. A prominent example is found in the research conducted at Utrecht University, where scientists utilized this exact compound to synthesize non-UDP-mimic inhibitors of O-GlcNAc transferase (OGT)[3].

In their workflow, the aryl bromide was first subjected to a Suzuki reaction with furan-2-yl boronic acid to extend the aromatic system. Subsequently, the remaining nicotinic acid moiety was activated using HATU and DIPEA to form an amide linkage with a complex amine. This sequence ultimately yielded a highly specific, multi-branched inhibitor capable of forming critical hydrogen bonds within the OGT active site, validating the compound's utility in advanced drug design[3].

References

  • [2] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". yonedalabs.com. Available at:[Link]

  • [3] Utrecht University Repository. "Discovery of two non-UDP-mimic inhibitors of O-GlcNAc transferase by screening a DNA-encoded library". uu.nl. Available at:[Link]

  • [5] National Institutes of Health (NIH) / PMC. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents". nih.gov. Available at:[Link]

Sources

Method

The Versatile Scaffold: 5-(4-Bromophenyl)nicotinic Acid in Small Molecule Drug Discovery

An In-Depth Guide to its Applications and Synthetic Protocols for Researchers and Drug Development Professionals Introduction: A Privileged Structure in Medicinal Chemistry 5-(4-Bromophenyl)nicotinic acid is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to its Applications and Synthetic Protocols for Researchers and Drug Development Professionals

Introduction: A Privileged Structure in Medicinal Chemistry

5-(4-Bromophenyl)nicotinic acid is a synthetic organic compound that has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. Its structure, which combines a nicotinic acid core with a 4-bromophenyl moiety, offers a unique combination of chemical reactivity and biological relevance. The nicotinic acid (vitamin B3) scaffold is a well-established pharmacophore present in numerous endogenous molecules and approved drugs, known to interact with a variety of biological targets. The introduction of the 4-bromophenyl group provides a key handle for further chemical modification through cross-coupling reactions, allowing for the exploration of diverse chemical space and the optimization of drug-like properties. This guide provides a detailed overview of the applications of 5-(4-Bromophenyl)nicotinic acid in small molecule drug discovery, complete with synthetic protocols and an exploration of its therapeutic potential.

Core Applications in Drug Discovery

The utility of the 5-(4-bromophenyl)nicotinic acid scaffold has been notably demonstrated in the development of potent enzyme inhibitors and receptor modulators. A prime example is its incorporation into complex molecules targeting critical pathways in various diseases.

Endothelin Receptor Antagonism

One of the most significant applications of a 5-(4-bromophenyl) core structure is in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][2] Endothelin receptors (ETA and ETB) are implicated in vasoconstriction and cell proliferation, making them key targets in the treatment of pulmonary arterial hypertension. The 5-(4-bromophenyl) group in Macitentan is a crucial component that contributes to the molecule's high affinity and efficacy.

Potential as a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[3] The nicotinamide core of 5-(4-bromophenyl)nicotinic acid is structurally related to nicotinamide, the endogenous inhibitor of PARP. This structural similarity makes the 5-(4-bromophenyl)nicotinic acid scaffold an attractive starting point for the design of novel PARP inhibitors. The 4-bromophenyl group can be strategically modified to enhance potency and selectivity for different PARP family members, offering a promising avenue for the development of next-generation cancer therapeutics.[3][4][5][6]

The general mechanism of PARP inhibition involves blocking the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA-mutated cancers), this leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death—a concept known as synthetic lethality.[5]

Synthetic Protocols

The synthesis of 5-(4-Bromophenyl)nicotinic acid and its derivatives is primarily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 5-(4-Bromophenyl)nicotinic Acid via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the target compound from 5-bromonicotinic acid and 4-bromophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(4-bromophenyl)nicotinic acid.

Visualization of the Synthetic Workflow:

Suzuki_Coupling start 5-Bromonicotinic Acid + 4-Bromophenylboronic Acid reagents Pd(OAc)2, PPh3, Na2CO3 Toluene/Ethanol/Water start->reagents reaction Suzuki-Miyaura Coupling (Reflux, 12-16h) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-(4-Bromophenyl)nicotinic Acid purification->product

Suzuki-Miyaura Coupling for 5-(4-Bromophenyl)nicotinic Acid Synthesis.
Protocol 2: Derivatization of 5-(4-Bromophenyl)nicotinic Acid to Amides

The carboxylic acid moiety of 5-(4-bromophenyl)nicotinic acid can be readily converted to amides, which are common functional groups in drug molecules.

Materials:

  • 5-(4-Bromophenyl)nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired amine (R-NH₂)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 5-(4-bromophenyl)nicotinic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Visualization of the Derivatization Workflow:

Amide_Formation start 5-(4-Bromophenyl)nicotinic Acid activation Acid Chloride Formation (SOCl2 or (COCl)2) start->activation coupling Amine Coupling (R-NH2, Et3N) activation->coupling workup Aqueous Work-up & Purification coupling->workup product 5-(4-Bromophenyl)nicotinamide Derivative workup->product

General workflow for the synthesis of amide derivatives.

Future Perspectives and Conclusion

5-(4-Bromophenyl)nicotinic acid represents a versatile and valuable scaffold in the ever-evolving landscape of small molecule drug discovery. Its synthetic accessibility and the proven biological relevance of its core components make it an attractive starting point for the development of novel therapeutics. While its direct biological activity is still an area of active investigation, its successful incorporation into complex, clinically relevant molecules underscores its potential. Future research is likely to focus on exploring a wider range of derivatizations of the 4-bromophenyl ring to fine-tune the pharmacological properties of resulting compounds. The development of novel catalysts and coupling methodologies will further expand the synthetic utility of this scaffold. As our understanding of disease biology deepens, the strategic application of privileged structures like 5-(4-bromophenyl)nicotinic acid will continue to be a cornerstone of medicinal chemistry efforts to address unmet medical needs.

References

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Sun, L., et al. (2021). Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. Cancer Medicine, 10(15), 5037-5050.
  • Thakur, A., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Molecular & Cellular Oncology, 4(5), e1342556.
  • Sato, A., et al. (2000). Nicotinamide Derivatives as a New Class of Gastric H+/K(+)-ATPase Inhibitors. 1. Synthesis and Structure-Activity Relationships of N-substituted 2-(benzhydryl - PubMed. Journal of Medicinal Chemistry, 43(5), 815-824.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Sun, K., et al. (2017). BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. Cancer Cell, 31(4), 579-594.e8.
  • DocCheck Flexikon. (n.d.). Nicotinsäure.
  • Kovač, M., et al. (2020). Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. Molecules, 25(21), 5084.
  • Fierce Biotech. (2018).
  • Pothuri, B., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1937.
  • Karakashev, S., et al. (2018). BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer. Cell Reports, 24(13), 3397-3410.e6.
  • Kumar, P., et al. (2006). Synthesis and in vitro antimycobacterial activity of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl) - PubMed. Bioorganic & Medicinal Chemistry Letters, 16(15), 3947-3949.
  • Anderson, E. A., et al. (2003). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity. Bioorganic & Medicinal Chemistry Letters, 13(17), 2969-2972.
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Vernetzte-Chemie. (n.d.). Nicotinsäure.
  • Kendall, J. D., et al. (n.d.). S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry.
  • Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry.
  • Deutsches Ärzteblatt. (2015).
  • Krebsinformationsdienst. (2024). Nahrungsergänzungsmittel: NADH gegen Krebs?
  • Pharmazeutische Zeitung. (2025). Hautkrebs-Rezidive: Chemoprävention mit Nicotinamid im Gespräch.
  • Li, Y., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. International Journal of Molecular Sciences, 24(4), 3381.
  • Medical Tribune. (2025). Nicotinamid senkt das Risiko für neue Hautkrebserkrankungen.

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Application

A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy of 5-(4-Bromophenyl)nicotinic Acid: An Application Note and Protocol

Abstract This technical guide provides detailed protocols for the acquisition and analysis of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(4-Bromophenyl)nicotinic Acid. Tailored for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols for the acquisition and analysis of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-(4-Bromophenyl)nicotinic Acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a step-by-step methodology, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The protocols are designed to be self-validating, promoting best practices in structural elucidation and purity assessment.

Introduction

5-(4-Bromophenyl)nicotinic Acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nicotinic acid core linked to a bromophenyl ring, provides a versatile scaffold for the synthesis of novel compounds. Accurate structural verification and purity assessment are critical milestones in the research and development pipeline. NMR spectroscopy stands as the preeminent analytical technique for providing unambiguous structural information of organic molecules in solution.

This guide presents a comprehensive approach to obtaining high-quality ¹H and ¹³C NMR spectra of 5-(4-Bromophenyl)nicotinic Acid, addressing key experimental variables from sample preparation to data acquisition and processing.

Molecular Structure and Spectroscopic Expectations

A thorough understanding of the molecular structure is foundational to interpreting NMR spectra.

Figure 1: Chemical Structure of 5-(4-Bromophenyl)nicotinic Acid

G A Weigh 10-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) B Dissolve in 0.6-0.7 mL of DMSO-d₆ in a clean vial A->B C Vortex or sonicate to ensure complete dissolution B->C D Filter through a glass wool plug into the NMR tube C->D E Cap the NMR tube and label appropriately D->E F Insert into the spectrometer E->F

Caption: Standard workflow for NMR sample preparation.

Detailed Procedure:

  • Quantification: For ¹H NMR, weigh 5-25 mg of the sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is advisable due to the lower natural abundance of ¹³C. [1][2]2. Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Ensure the sample is fully dissolved by vortexing or brief sonication. The presence of solid particles can severely degrade the spectral quality. 4. Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. [3]5. Final Steps: Securely cap the NMR tube, ensure the exterior is clean, and label it clearly before placing it in the spectrometer.

¹H NMR Data Acquisition Parameters

The following table outlines the recommended starting parameters for a 400 MHz spectrometer.

ParameterValueRationale & Expert Insight
Pulse Programzg30A standard 30° pulse angle allows for a shorter relaxation delay, improving time efficiency without significant signal loss for quantitative purposes.
Spectral Width-2 to 14 ppmThis range comfortably encompasses the aromatic region, the downfield carboxylic acid proton, and the TMS reference at 0 ppm.
Number of Scans (NS)16Sufficient for good signal-to-noise on a sample of this concentration. Can be increased for more dilute samples.
Relaxation Delay (D1)2.0 sA 2-second delay is generally adequate for the relaxation of most protons in small molecules. [4]
Acquisition Time (AQ)≥ 3.0 sA longer acquisition time yields better digital resolution in the resulting spectrum. [4]
Temperature298 KStandard ambient temperature for routine analysis.
¹³C NMR Data Acquisition Parameters
ParameterValueRationale & Expert Insight
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse angle to simplify the spectrum to single lines for each carbon.
Spectral Width-10 to 180 ppmThis range will cover the aliphatic, aromatic, and carbonyl carbon regions.
Number of Scans (NS)≥ 1024A higher number of scans is necessary to compensate for the low natural abundance of the ¹³C isotope.
Relaxation Delay (D1)2.0 sA good starting point, though for fully quantitative results, especially for quaternary carbons, a longer delay (5x the longest T₁) may be required.
Acquisition Time (AQ)≥ 1.0 sProvides adequate resolution for most carbon spectra.
Temperature298 KMaintained for consistency with the ¹H experiment.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction for accurate integration.

  • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.

    • ¹³C NMR: Identify the number of unique carbon environments. The chemical shifts will help differentiate between aromatic, and carbonyl carbons.

Self-Validation and Trustworthiness

The integrity of the structural assignment is reinforced by the congruence of the ¹H and ¹³C NMR data. The number of proton signals and their integrations in the ¹H spectrum should be consistent with the number of protonated carbons in the ¹³C spectrum. For unequivocal assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish H-H and C-H correlations, respectively.

Conclusion

This application note provides a robust and scientifically-grounded framework for the NMR analysis of 5-(4-Bromophenyl)nicotinic Acid. By adhering to these detailed protocols, researchers can generate high-quality, reliable spectroscopic data essential for structural confirmation, purity assessment, and advancing their research objectives.

References

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 8.23...
  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Canadian Deuterium National Laboratory. NMR Sample Requirements and Preparation. [Link]

  • University of Wisconsin-Madison Chemistry Department. Optimized Default 1H Parameters. [Link]

  • ETH Zurich Department of Chemistry and Applied Biosciences. NMR Sample Preparation. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Castillo, A. M., et al. "Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules." Magnetic Resonance in Chemistry, vol. 56, no. 10, 2018, pp. 947-55.
  • PubChem. 5-Bromonicotinic acid. [Link]

  • Ribeiro, A. C. F., et al. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

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Method

Amidation and esterification techniques for 5-(4-Bromophenyl)nicotinic Acid

Title: Application Note: Advanced Amidation and Esterification Techniques for 5-(4-Bromophenyl)nicotinic Acid Executive Summary 5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) is a highly versatile bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Amidation and Esterification Techniques for 5-(4-Bromophenyl)nicotinic Acid

Executive Summary

5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The presence of the 4-bromophenyl moiety provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nicotinic acid core serves as a prime candidate for targeted amidation and esterification[2]. This application note details field-proven, self-validating protocols for the derivatization of the carboxylic acid moiety, emphasizing mechanistic causality, experimental reliability, and high-yield synthesis.

Chemical Reactivity Profile & Mechanistic Causality

Derivatizing 5-(4-Bromophenyl)nicotinic acid requires careful consideration of its structural features to avoid yield-limiting side reactions:

  • Amphoteric Nature: The pyridine nitrogen is weakly basic. This can interfere with certain acidic activation methods or lead to zwitterion formation, necessitating precise pH control during coupling.

  • Chemoselectivity: The 4-bromophenyl group is generally inert to standard peptide coupling conditions, allowing for selective functionalization of the carboxylate without protecting groups.

  • Activation Strategy: Traditional Fischer esterification relies on an equilibrium process driven by excess alcohol or water removal, which can be harsh and incompatible with complex or sensitive substrates[3]. Therefore, stoichiometric activation using uronium salts (HATU) for amidation[4] or carbodiimides (EDC/DMAP) for Steglich esterification[5] is preferred. These methods bypass the thermodynamic limitations of Fischer esterification by forming highly reactive intermediates.

Amidation Protocol: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is exceptionally efficient for nicotinic acid derivatives. It forms an active HOAt ester that accelerates the nucleophilic attack of the amine while minimizing epimerization or side reactions[6].

Causality Check: Why HATU over traditional EDC/HOBt? HATU incorporates a pyridine nitrogen in its leaving group (HOAt), which provides a neighboring group effect that accelerates the reaction. This is especially useful for sterically hindered or less nucleophilic amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing as a nucleophile[6].

Protocol 1: Synthesis of 5-(4-Bromophenyl)nicotinamides

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 5-(4-Bromophenyl)nicotinic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1–0.2 M concentration.

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Coupling Agent Addition: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. Stir for 15-20 minutes at 0 °C to form the active HOAt-ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 4–12 hours. Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexanes). The active ester formation is typically rapid; the rate-limiting step is the amine attack.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to actively partition and remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel) or preparative HPLC.

Mechanistic workflow of HATU-mediated amidation of 5-(4-Bromophenyl)nicotinic acid.

Esterification Protocol: Steglich Esterification

The direct synthesis of esters, particularly aryl esters or those derived from complex alcohols, is challenging via traditional Fischer esterification due to low nucleophilicity and the need for harsh acidic conditions[7]. The Steglich esterification utilizes a carbodiimide (e.g., EDC or DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to forge the ester linkage under mild conditions[5].

Causality Check: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC because its urea byproduct is water-soluble, drastically simplifying the workup. DMAP acts as a hypernucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, preventing the competitive and irreversible formation of the inactive N-acylurea byproduct[5].

Protocol 2: Synthesis of 5-(4-Bromophenyl)nicotinic Esters

  • Preparation: Dissolve 5-(4-Bromophenyl)nicotinic acid (1.0 equiv, 0.5 mmol) and the target alcohol/phenol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the mixture.

  • Activation: Cool the solution to 0 °C. Add EDC hydrochloride (1.2 equiv) in one portion.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS.

  • Workup (Self-Validation): Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3 (to remove unreacted acid), and brine. Note: If the synthesized ester is highly acid-sensitive, replace the 1M HCl wash with a saturated NH4Cl wash.

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography.

Steglich esterification pathway utilizing EDC and DMAP catalysis.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the derivatization of 5-(4-Bromophenyl)nicotinic acid, providing a benchmark for experimental validation and protocol selection.

ParameterHATU AmidationSteglich EsterificationFischer Esterification (Ref)
Target Functional Group Primary/Secondary AminesAlcohols, PhenolsSimple Alkyl Alcohols
Activating Reagent HATU (1.2 equiv)EDC·HCl (1.2 equiv)H2SO4 or HCl (Catalytic)
Base / Catalyst DIPEA (3.0 equiv)DMAP (0.1 equiv)None
Solvent DMF or NMPDCM or THFNeat Alcohol
Temperature 0 °C to RT0 °C to RTReflux (60–80 °C)
Typical Reaction Time 4 – 12 hours12 – 24 hours12 – 48 hours
Expected Yield Range 75% – 95%65% – 90%40% – 70%
Key Advantage High efficiency, low epimerizationMild conditions, tolerates complex alcoholsLow cost, simple reagents

Troubleshooting and Self-Validating Systems

To ensure the integrity of the synthesized compounds, the following self-validating checks must be integrated into the workflow:

  • Incomplete Conversion in Amidation: If LC-MS shows unreacted active ester (HOAt-adduct) but no starting acid, the amine is either sterically hindered or deactivated. Solution: Elevate the temperature to 40 °C or switch to a less sterically demanding solvent like NMP[6].

  • Formation of N-Acylurea in Esterification: If a significant byproduct is observed with a mass corresponding to the acid + EDC, the O-acylisourea has undergone an irreversible O-to-N acyl migration. Solution: Ensure the reaction is kept strictly at 0 °C during the activation phase and verify the quality and dryness of the DMAP catalyst[5].

References

  • NextSDS. "5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information". 8

  • ChemicalBook. "5-(4-BROMOPHENYL)NICOTINIC ACID | 887973-36-6". 1

  • Heliyon (via ResearchGate). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". 5

  • Alchem Pharmtech. "CAS 887973-36-6 | 5-(4-Bromophenyl)nicotinic acid". 2

  • Research Journal of Pharmacy and Technology. "Synthesis of 4-nitro-N-(piperidin-4-yl)benzamide derivatives". 4

  • Chemical Science (via PMC). "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries". 6

  • ACS Catalysis (via PMC). "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex". 3

  • RSC Advances. "Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide". 7

Sources

Application

Application Notes and Protocols for the Preparation of Biologically Active Derivatives from 5-(4-Bromophenyl)nicotinic Acid

Introduction In the landscape of modern medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological relevance and synthetic tractability have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological relevance and synthetic tractability have made it a privileged structure in drug discovery. The strategic introduction of a 4-bromophenyl moiety at the 5-position of the nicotinic acid ring system creates a versatile starting material, 5-(4-Bromophenyl)nicotinic Acid. This compound serves as a powerful building block for generating a diverse library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the systematic exploration of structure-activity relationships (SAR).[3][5] Furthermore, the carboxylic acid group can be readily converted into a variety of functional groups, including amides and esters, further expanding the chemical space for optimization of therapeutic efficacy and pharmacokinetic profiles.[6][7]

This technical guide provides a comprehensive overview of the synthetic strategies for derivatizing 5-(4-Bromophenyl)nicotinic Acid, detailed experimental protocols for key transformations, and an exploration of the biological activities and underlying mechanisms of action of the resulting derivatives.

Core Synthetic Strategies

The derivatization of 5-(4-Bromophenyl)nicotinic Acid can be broadly categorized into two main approaches: modifications of the carboxylic acid group and functionalization of the bromophenyl ring via cross-coupling reactions.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into esters and amides. These derivatives often exhibit altered pharmacokinetic properties and can engage in different interactions with biological targets compared to the parent carboxylic acid.

G A 5-(4-Bromophenyl)nicotinic Acid B Activation of Carboxylic Acid (e.g., SOCl₂, EDC/HOBt) A->B C Acyl Chloride or Activated Ester Intermediate B->C D Nucleophilic Acyl Substitution C->D G Amide Derivative D->G H Ester Derivative D->H E Amine (R¹R²NH) E->D F Alcohol (R³OH) F->D

Caption: General workflow for the synthesis of amide and ester derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key feature that allows for the construction of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, enabling the introduction of a wide range of aryl and heteroaryl substituents.[5][8][9]

The Suzuki-Miyaura reaction involves the coupling of an organohalide (in this case, the bromophenyl group) with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[9] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.

G A 5-(4-Bromophenyl)nicotinic Acid Derivative D Suzuki-Miyaura Coupling A->D B Arylboronic Acid (Ar-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) C->D E 5-(Biphenyl-4-yl)nicotinic Acid Derivative D->E

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl Amide Derivatives

This protocol details the synthesis of amide derivatives from 5-(4-Bromophenyl)nicotinic Acid via an acyl chloride intermediate.

Materials:

  • 5-(4-Bromophenyl)nicotinic Acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted amine (R¹R²NH)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Acyl Chloride:

    • To a solution of 5-(4-Bromophenyl)nicotinic Acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-(4-bromophenyl)nicotinoyl chloride. Use this intermediate immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-(4-Bromophenyl)nicotinic acid derivative with an arylboronic acid.

Materials:

  • 5-(4-Bromophenyl)nicotinic acid derivative (e.g., methyl 5-(4-bromophenyl)nicotinate) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF, 1,4-dioxane, or toluene)

  • Deionized water (if using an aqueous base solution)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add the 5-(4-Bromophenyl)nicotinic acid derivative, arylboronic acid, and base.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Addition of Catalyst and Solvent:

    • Under the inert atmosphere, add the palladium catalyst to the flask.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationship (SAR) Insights

Derivatives of 5-(4-Bromophenyl)nicotinic acid have demonstrated a range of biological activities. The following sections highlight some of the key findings and SAR insights.

Anti-inflammatory and Analgesic Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[1][2][10] Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, in some cases comparable to the reference drug mefenamic acid.[1] The mechanism of action for many of these compounds is believed to involve the inhibition of inflammatory mediators such as TNF-α and IL-6.[1][2]

SAR Insights:

  • The nature of the substituent on the phenyl ring can significantly impact activity.

  • The presence of a bromo substituent has been shown to be favorable for both analgesic and anti-inflammatory effects in some series of nicotinic acid derivatives.[1]

  • Conversion of the carboxylic acid to an amide can modulate the activity profile, with some amide derivatives showing reduced activity compared to the parent acid.[1]

Antimicrobial Activity

Nicotinic acid and its derivatives have a long history of use for their antimicrobial properties.[4] They have been shown to be effective against a variety of pathogens, including bacteria and fungi. Some derivatives have demonstrated potent activity against multidrug-resistant strains.[4][11]

SAR Insights:

  • The introduction of specific heterocyclic moieties, such as 1,3,4-oxadiazoles, can enhance antimicrobial activity.[11]

  • The nature of the substituent at the 5-position of the nicotinic acid ring plays a crucial role in determining the spectrum and potency of antimicrobial action.

  • For some series, acylhydrazone derivatives have shown greater antibacterial activity, while the corresponding N-acetyl-1,3,4-oxadiazolines are more active against yeasts.[11]

Anticancer Activity

The 5-arylnicotinic acid scaffold is a promising framework for the development of novel anticancer agents. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of derivatives with diverse substitution patterns on the newly introduced aryl ring, which can be optimized for interaction with specific anticancer targets.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many small-molecule anticancer drugs target protein kinases. The 5-arylnicotinic acid scaffold can be elaborated to interact with the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some heterocyclic compounds are known to interfere with microtubule dynamics, a validated target for cancer chemotherapy.

  • Signaling Pathway Modulation: Derivatives can be designed to modulate key signaling pathways implicated in cancer, such as those involved in angiogenesis and apoptosis.

Data Presentation

Table 1: Representative Biologically Active Derivatives and their Activities

Compound IDDerivative TypeBiological ActivityKey FindingsReference
I AmideAnti-inflammatoryComparable activity to ibuprofen in inhibiting inflammatory cytokines.[2][2]
II AcylhydrazoneAntibacterialPotent activity against Gram-positive bacteria, including MRSA.[11][11]
III 5-Aryl (via Suzuki)AnticancerPotential for development as kinase inhibitors.[3]
IV EsterAnalgesicEsterification of nicotinic acid with other bioactive molecules can yield synergistic effects.[12][12]

Conclusion

5-(4-Bromophenyl)nicotinic Acid is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The strategic combination of derivatization at the carboxylic acid group and the application of powerful cross-coupling reactions at the bromophenyl moiety provides a robust platform for the generation of novel therapeutic agents. The detailed protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the full potential of this promising chemical scaffold.

References

  • Khalil, N., Ahmed, E., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available from: [Link]

  • Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available from: [Link]

  • Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]

  • Sinthupoom, N. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available from: [Link]

  • Unknown. (n.d.). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Semantic Scholar. Available from: [Link]

  • Unknown. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]

  • Unknown. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Unknown. (2022). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). ACS Publications. Available from: [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Available from: [Link]

  • Unknown. (n.d.). Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties. Indian Academy of Sciences. Available from: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available from: [Link]

  • Berenyi, S., et al. (1991). Synthesis and analgetic activity of nicotinic esters of morphine derivatives. PubMed. Available from: [Link]

  • Reis, D. C., et al. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PMC. Available from: [Link]

  • Unknown. (n.d.). New approach to the synthesis of biologically active derivatives of pyranocoumarins. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(4-Bromophenyl)nicotinic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 5-(4-Bromophenyl)nicotinic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 5-(4-Bromophenyl)nicotinic acid. The standard approach—coupling 5-bromonicotinic acid directly with 4-bromophenylboronic acid—often results in abysmal yields, complex purification pipelines, and wasted reagents.

This guide deconstructs the mechanistic failures of traditional protocols and provides a self-validating, chemoselective workflow designed to achieve >90% yield.

The Core Mechanistic Challenge

When you attempt a standard Suzuki-Miyaura coupling[1] between two aryl bromides (e.g., 5-bromonicotinic acid and 4-bromophenylboronic acid), you are fighting basic organometallic kinetics. The Palladium(0) active catalyst cannot reliably differentiate between the C-Br bond on the pyridine ring and the C-Br bond on the phenyl ring.

The Consequence: Competitive oxidative addition occurs at both sites. This leads to homocoupling, rapid oligomerization, and a statistical nightmare of inseparable byproducts[2]. To achieve high yields, we must abandon the dual-bromide approach and exploit halogen differentiation.

Troubleshooting & FAQs

Q1: How do I prevent oligomerization and force the reaction to couple selectively? A1: You must differentiate the halogens to control the oxidative addition step. Instead of using two bromides, synthesize the target by coupling 5-borononicotinic acid pinacol ester (5-BPin-nicotinic acid) with 1-bromo-4-iodobenzene . Palladium(0) undergoes oxidative addition to C-I bonds exponentially faster than to C-Br bonds[3]. By running the reaction at a mild 40–50 °C, the catalyst exclusively inserts into the C-I bond, leaving the C-Br bond completely intact for your final product.

Q2: I switched to the pinacol ester, but LC-MS shows a massive peak for nicotinic acid (loss of the boronic group). What is happening? A2: You are observing protodeboronation , a common degradation pathway for electron-deficient heteroaryl boronic species. The C-B bond hydrolyzes in the presence of water and base before transmetalation can occur. The Fix: Switch to a strictly anhydrous solvent system (e.g., dry 1,4-dioxane) and use a finely milled, anhydrous base like K₃PO₄. Alternatively, use a highly active ligand like XPhos to accelerate transmetalation so it outcompetes the degradation pathway.

Q3: My reaction stalls at 60% conversion, and I see a black precipitate forming. Should I add more catalyst? A3: No. The black precipitate is "Palladium Black"—inactive Pd(0) nanoparticles that aggregate when the catalytic cycle stalls, usually prior to reductive elimination. Adding more catalyst won't fix the root cause. Instead, switch to a bulky monophosphine like XPhos or a bidentate ligand to stabilize the Pd intermediates and prevent aggregation[4].

Visual Workflows

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd + 1-Bromo-4-iodobenzene PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (with 5-BPin-nicotinic acid) PdII->TransMet + Anhydrous Base PdII_ArAr Ar-Pd(II)-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(4-Bromophenyl)nicotinic Acid (C-Br Intact) RedElim->Product Product Release

Chemoselective Catalytic Cycle for 5-(4-Bromophenyl)nicotinic Acid Synthesis.

Troubleshooting Issue Low Product Yield LCMS LC-MS Analysis Issue->LCMS Oligomers Oligomerization LCMS->Oligomers Multiple Masses DeB Protodeboronation LCMS->DeB Missing Boron NoRxn Incomplete Conversion LCMS->NoRxn SM Remains Sol1 Use 1-Bromo-4-iodobenzene Oligomers->Sol1 Sol2 Use Anhydrous K3PO4 DeB->Sol2 Sol3 Switch to XPhos Ligand NoRxn->Sol3

Diagnostic workflow for resolving common Suzuki coupling failures.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and target yield. Notice how moving away from dual-bromide systems drastically improves the outcome.

ElectrophileNucleophileCatalyst / LigandTemp (°C)Time (h)Yield (%)Primary Impurity
5-Bromonicotinic acid4-Bromophenylboronic acidPd(PPh₃)₄ / Na₂CO₃801215%Oligomers / Homocoupled
1-Bromo-4-iodobenzene5-Borononicotinic acidPd(PPh₃)₄ / K₂CO₃801245%Protodeboronation (De-B)
1-Bromo-4-iodobenzene5-BPin-nicotinic acidPd(dppf)Cl₂ / K₃PO₄50488%Trace De-B
1-Bromo-4-iodobenzene 5-BPin-nicotinic acid Pd₂(dba)₃ + XPhos / K₃PO₄ 40 2 94% None (Clean)

Self-Validating Experimental Protocol

This protocol utilizes built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly before you commit significant time to purification.

Objective: Synthesize 5-(4-Bromophenyl)nicotinic acid via chemoselective Suzuki-Miyaura coupling.

Materials:

  • 1-Bromo-4-iodobenzene (1.0 mmol, 283 mg)

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid (1.1 mmol, 274 mg)

  • Pd₂(dba)₃ (0.015 mmol, 14 mg) and XPhos (0.03 mmol, 14 mg)

  • K₃PO₄ (anhydrous, finely milled, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step 1): In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality & Validation: The solution must turn from deep purple/red to a clear golden yellow, indicating the successful formation of the active L₂Pd(0) complex. If it remains cloudy or dark, your reagents are wet or oxidized; halt the experiment.

  • Reagent Loading: Add 1-bromo-4-iodobenzene and the 5-BPin-nicotinic acid to the flask.

  • Base Addition: Quickly add the anhydrous K₃PO₄ and the remaining 3 mL of dioxane.

    • Causality: K₃PO₄ is chosen over aqueous bases to strictly prevent protodeboronation of the electron-deficient pyridine boronate.

  • Reaction Execution: Heat the mixture to 40–50 °C.

    • Causality: At this mild temperature, oxidative addition into the C-I bond is rapid, while the C-Br bond remains completely inert, preventing oligomerization.

  • Monitoring (Validation Step 2): After 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS. You should observe >95% consumption of the iodide. The presence of a single product mass (m/z ~278 [M+H]⁺) confirms chemoselectivity.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium and salts, and concentrate. Purify via reverse-phase chromatography (Water/MeCN + 0.1% TFA) to isolate the pure 5-(4-Bromophenyl)nicotinic acid.

References[1] Title: Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid | Source: BenchChem | URL:Verify Source[2] Title: Suzuki Coupling | Source: Organic Chemistry Portal | URL:Verify Source[3] Title: The Suzuki Reaction | Source: Andrew G Myers Research Group | URL:Verify Source[4] Title: Investigation of the Suzuki-Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations | Source: NIH PMC | URL:Verify Source

Sources

Optimization

Troubleshooting poor solubility of 5-(4-Bromophenyl)nicotinic Acid during reactions

Technical Support Center: 5-(4-Bromophenyl)nicotinic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-(4-Bromophenyl)nicotinic Acid. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(4-Bromophenyl)nicotinic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-(4-Bromophenyl)nicotinic Acid. This guide is designed to provide in-depth troubleshooting for common issues encountered during its use in chemical reactions, with a primary focus on its challenging solubility characteristics. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate these experimental hurdles.

Understanding the Challenge: The Nature of 5-(4-Bromophenyl)nicotinic Acid

5-(4-Bromophenyl)nicotinic acid is a bifunctional molecule, possessing both a carboxylic acid group and an aryl bromide. This structure makes it a valuable building block in medicinal chemistry, particularly for creating diverse molecular libraries through reactions like Suzuki-Miyaura cross-coupling.[1][2] However, its rigid, aromatic structure and the presence of both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functional groups contribute to its poor solubility in many common organic solvents.

The molecule's properties are similar to other nicotinic acid derivatives, which can exist in neutral, zwitterionic, cationic, or anionic forms depending on the pH of the solution.[3] In aqueous media, nicotinic acid primarily exists as a zwitterion, while in many organic solvents, the neutral form is more prevalent.[3][4] This pH-dependent behavior is a key factor in its solubility and must be considered when designing reaction conditions.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-(4-Bromophenyl)nicotinic acid won't dissolve in my reaction solvent. What are my options?

This is the most common issue. The choice of solvent is critical, and often a single solvent is insufficient. Here’s a systematic approach to improving solubility:

A1.1: Solvent Selection & Co-solvents

The polarity of the solvent plays a major role. While 5-(4-Bromophenyl)nicotinic acid is a polar molecule, its solubility is not straightforward. It is reported to be only slightly soluble in DMSO and methanol.[6]

  • Initial Screening: Start with polar aprotic solvents like DMF, DMSO, or THF, as they are often used in reactions involving this substrate.[1][7]

  • Co-solvent Systems: If solubility is still low, the use of a co-solvent can be highly effective.[8][9] A mixture of solvents can disrupt the crystal lattice of the solid more effectively than a single solvent. For instance, in Suzuki coupling reactions, a mixture of an organic solvent like 1,4-dioxane or THF with water is common.[7][10] The water, especially with a base, helps to deprotonate the carboxylic acid, forming a more soluble salt.

Table 1: General Solubility of Nicotinic Acid Derivatives in Common Solvents

Solvent Polarity General Solubility Notes
Water High Sparingly soluble, pH-dependent[11] Solubility increases significantly with the addition of a base to form a salt.[12]
Ethanol High Slightly to sparingly soluble[11][13] Often used in co-solvent systems.
Methanol High Slightly soluble[6] Can be used, but may not be sufficient on its own.
DMSO High (Aprotic) Slightly soluble[6] A good starting point for many reactions.
DMF High (Aprotic) Commonly used, often with heating[1] A versatile solvent for cross-coupling reactions.
THF Medium Poor Often requires a co-solvent or base.[14]
1,4-Dioxane Low Poor Typically used in a mixture with water for Suzuki reactions.[7]
Toluene Low Insoluble Not a suitable solvent on its own.

| Diethyl Ether | Low | Insoluble[11][13] | Generally not used. |

A1.2: The Role of Temperature

Gently warming the solvent or reaction mixture can significantly increase the dissolution rate and solubility.[15] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. For many reactions, such as Suzuki couplings, heating to 80-100 °C is standard procedure.[2][7]

A1.3: pH Adjustment and Salt Formation

For carboxylic acids, pH is a powerful tool to manipulate solubility.[5]

  • Mechanism: Carboxylic acids react with bases to form salts.[16][17] These salts are often significantly more soluble in polar solvents, including water and alcohols, than the parent carboxylic acid.[12][18]

  • Practical Application: In your reaction setup, adding the base before all the 5-(4-Bromophenyl)nicotinic acid has dissolved can be beneficial. The in-situ formation of the carboxylate salt will increase its solubility in the reaction medium. This is a common strategy in Suzuki-Miyaura reactions where bases like K₃PO₄, K₂CO₃, or Na₂CO₃ are used.[1][7]

Troubleshooting Flowchart for Dissolution

Caption: Decision-making workflow for troubleshooting solubility issues.

Q2: I'm running a Suzuki-Miyaura coupling and my reaction is sluggish or incomplete. Could this be related to solubility?

A2.1: Yes, absolutely. For a successful cross-coupling reaction, all components (the aryl halide, boronic acid, base, and catalyst) must be able to interact in the solvent. If the 5-(4-Bromophenyl)nicotinic acid has poor solubility, its concentration in the solution will be low, leading to a slow reaction rate.

Protocol: Optimizing Solubility for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of 5-bromonicotinic acid.[2][7]

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-(4-Bromophenyl)nicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture. A common and effective choice is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[7] The presence of water is crucial for dissolving the base and the carboxylate salt that will form.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The mixture may still appear heterogeneous initially, but as the salt forms and the reaction proceeds, it should become more homogeneous.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

Key Insight: The combination of a co-solvent system (dioxane/water) and a base is designed to create a reaction environment where both the organic-soluble catalyst and boronic acid can interact with the water-soluble carboxylate salt of the starting material.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Add 5-(4-Bromophenyl)nicotinic acid, boronic acid, and base to flask B Add degassed Dioxane/Water co-solvent A->B C Purge with Inert Gas (Argon/Nitrogen) B->C Seal Vessel D Add Palladium Catalyst C->D E Heat to 80-100°C with vigorous stirring D->E F Cool to Room Temp. E->F Reaction Complete G Acidify with HCl to pH ~3-4 F->G H Precipitate Forms G->H I Filter and Dry Product H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Q3: I am trying to perform an amide coupling, but the reaction is not proceeding. How can I improve the solubility for this transformation?

A3.1: Amide coupling reactions often use polar aprotic solvents where 5-(4-Bromophenyl)nicotinic acid solubility is already limited. The key here is the activation of the carboxylic acid.

Protocol: Enhancing Solubility for Amide Bond Formation

This protocol utilizes common coupling reagents.[19][20]

  • Initial Suspension: In a dry reaction flask, suspend 5-(4-Bromophenyl)nicotinic acid (1.0 eq.) in a suitable anhydrous solvent like DMF or DCM.

  • Activation: Add your chosen coupling reagent (e.g., HATU, HOBt/EDC). It is crucial to form the activated ester in situ. This activated intermediate may have different (and potentially better) solubility properties than the starting carboxylic acid.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the mixture. This will neutralize any acid byproducts and can also help to form the carboxylate salt, aiding solubility.

  • Amine Addition: Once the activation is underway (allow 15-30 minutes), add the amine (1.0-1.2 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

Expert Tip: Sometimes, the order of addition matters. Activating the carboxylic acid first before adding the amine can prevent unwanted side reactions and can help get the acid into solution as the activated species.

Q4: Can I derivatize the 5-(4-Bromophenyl)nicotinic acid to improve its solubility before the main reaction?

A4.1: Yes, this is an excellent strategy for reactions where the free carboxylic acid is problematic. Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, can significantly improve its solubility in a wider range of organic solvents.[15]

Protocol: Esterification of 5-(4-Bromophenyl)nicotinic Acid

A common method is Fischer esterification or using a reagent like thionyl chloride.

  • Setup: Suspend 5-(4-Bromophenyl)nicotinic acid in the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalyst. For Fischer esterification, a strong acid like H₂SO₄ is used. Alternatively, for a more reactive approach, slowly add thionyl chloride (SOCl₂) dropwise.[21]

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up: After cooling, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (like ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid. The organic layer is then dried and concentrated to yield the ester.

Once you have the more soluble ester, you can proceed with your intended reaction (e.g., Suzuki coupling). After the main reaction, the ester can be hydrolyzed back to the carboxylic acid if needed, typically by using a base like NaOH or LiOH followed by acidic workup.[22]

References

  • Reactions of Carboxylic Acids . (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic acid - Properties, Structure, Reactions . Britannica. Retrieved from [Link]

  • Cosolvent . Wikipedia. Retrieved from [Link]

  • Carboxylic Acid Reactions with Bases . Scribd. Retrieved from [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents . ScienceDirect. Retrieved from [Link]

  • Chapter 13 Carboxylic Acids. SDSU Chemistry.
  • Cosolvent – Knowledge and References . Taylor & Francis. Retrieved from [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures . ACS Publications. Retrieved from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. Retrieved from [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . ResearchGate. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC, NIH. Retrieved from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . ResearchGate. Retrieved from [Link]

  • Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
  • Nicotinic Acid / Official Monographs for Part I. Japanese Pharmacopoeia.
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf . Semantic Scholar. Retrieved from [Link]

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION . IJCRT.org. Retrieved from [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs . PubMed. Retrieved from [Link]

  • Any procedure for the esterification of isonicotinic acid? . ResearchGate. Retrieved from [Link]

  • Process for preparing 5-bromonicotinic acid. Google Patents.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents . ResearchGate. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations . Patsnap Eureka. Retrieved from [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. University of Calgary.
  • Determining Solubility of Organic Compounds. University of Colorado Boulder.
  • Toward overcoming solubility issues in organic chemistry . Hokkaido University. Retrieved from [Link]

  • Suzuki reaction . Wikipedia. Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. Retrieved from [Link]

  • Process for preparing 5-bromonicotinic acid. Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. Retrieved from [Link]

  • Suzuki-Miyaura coupling performed in various proportions of H2O and CH3OH. RSC Advances.
  • Boric Acid Catalyzed Amidation . Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting

Minimizing debromination side reactions when using 5-(4-Bromophenyl)nicotinic Acid

Technical Support Center: 5-(4-Bromophenyl)nicotinic Acid A Guide to Minimizing Debromination Side Reactions in Cross-Coupling Methodologies Welcome to the technical support center for researchers utilizing 5-(4-Bromophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(4-Bromophenyl)nicotinic Acid

A Guide to Minimizing Debromination Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for researchers utilizing 5-(4-Bromophenyl)nicotinic Acid. As Senior Application Scientists, we understand that while this reagent is a valuable building block, its aryl bromide moiety can be susceptible to undesired side reactions, particularly hydrodebromination. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield of your desired product while minimizing the formation of the debrominated byproduct, 5-phenylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a significant issue with 5-(4-Bromophenyl)nicotinic Acid?

A1: Hydrodebromination is a reductive side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom.[1][2][3] This converts your starting material or intermediate into an undesired byproduct (5-phenylnicotinic acid), which lowers the overall reaction yield and introduces purification challenges due to structural similarity with the desired coupled product.[3] The carbon-bromine (C-Br) bond in aryl bromides is weaker and thus more reactive in palladium-catalyzed cross-coupling reactions than a carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage.[4] This inherent reactivity is a double-edged sword; it facilitates desired reactions like Suzuki or Sonogashira couplings but also opens the door for side reactions like debromination.

Q2: What is the primary mechanism leading to debromination in palladium-catalyzed cross-coupling reactions?

A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][5] Typically, a Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 5-(4-Bromophenyl)nicotinic Acid to form an Ar-Pd(II)-Br intermediate.[6][7] The competing debromination pathway arises when this intermediate, or another Pd species in the cycle, reacts with a hydride source present in the reaction mixture.[5] This source can be the solvent (e.g., alcohols), the base (e.g., amines), or even trace amounts of water.[3][5] The resulting Ar-Pd(II)-H intermediate can then undergo reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst, effectively short-circuiting the desired cross-coupling pathway.[3][8]

Debromination_Mechanism pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Br) pd0->ox_add Ar-Br arpdbr Ar-Pd(II)-Br ox_add->arpdbr trans Transmetalation (R-B(OH)₂) arpdbr->trans hydride_formation Hydride Formation arpdbr->hydride_formation Competing Pathway arpdr Ar-Pd(II)-R trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->hydride_formation arpdh Ar-Pd(II)-H hydride_formation->arpdh red_elim_debrom Reductive Elimination arpdh->red_elim_debrom red_elim_debrom->pd0 Regenerates Catalyst debrom_product Debrominated Byproduct (Ar-H) red_elim_debrom->debrom_product

Caption: Competing cross-coupling and debromination pathways.

Q3: How can I reliably detect and quantify debromination?

A3: You should monitor your reaction for the formation of the debrominated byproduct, 5-phenylnicotinic acid. Standard analytical techniques are effective for this:

  • Thin Layer Chromatography (TLC): The debrominated product will typically have a different Rf value (often appearing as a less polar spot) than the starting material.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying the byproduct by its molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of the crude reaction mixture will show a new aromatic proton signal in the region where the bromine atom was previously located, providing definitive structural confirmation.[3]

Troubleshooting Guide: Minimizing Debromination

If you have confirmed that debromination is a significant issue (>5-10%), a systematic approach to optimizing your reaction conditions is necessary. The following sections break down the key parameters that influence this side reaction.

Choice of Base

The base is critical not only for facilitating the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but can also be a primary source of hydrides.[9]

  • Problem: High levels of debromination when using strong alkoxide bases (e.g., NaOtBu, KOtBu) or certain amine bases.

  • Causality: Strong bases can react with protic solvents or even trace water to generate species that readily donate a hydride to the palladium center. Some bases can directly act as hydride donors.

  • Solutions:

    • Switch to Weaker Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally much safer choices.[3] They are less likely to act as hydride sources and are highly effective in many cross-coupling reactions.

    • Avoid Amine Bases if Possible: While common in reactions like Sonogashira or Heck couplings, bases like triethylamine can be problematic.[9] If an amine base is required, ensure it is high purity and the reaction is run under strictly anhydrous conditions.

Solvent Selection

The solvent can be a direct hydride donor or facilitate pathways that lead to Pd-H formation.

  • Problem: Debromination observed when using protic or reducible solvents.

  • Causality: Alcohols (e.g., isopropanol, methanol) can directly provide a hydride to the palladium complex.[8] Some aprotic polar solvents like Dimethylformamide (DMF) can degrade at higher temperatures to produce dimethylamine and carbon monoxide, with the amine potentially contributing to side reactions.[3]

  • Solutions:

    • Use Aprotic, Non-coordinating Solvents: Toluene, Dioxane, and Tetrahydrofuran (THF) are excellent choices.[3] They are less likely to act as hydride sources.

    • Ensure Anhydrous and Degassed Conditions: Water is a potential hydride source. Always use anhydrous solvents and thoroughly degas them (e.g., by sparging with argon or nitrogen) to remove both water and oxygen. Oxygen can degrade phosphine ligands, leading to catalyst instability and promoting side reactions.[10]

Catalyst System (Palladium Source & Ligand)

The activity and stability of the palladium catalyst are dictated by the chosen ligands. Highly active catalysts can sometimes be less selective.

  • Problem: A very active catalyst system appears to be promoting debromination over the desired coupling.

  • Causality: A highly reactive, coordinatively unsaturated Pd(0) species might be more prone to reacting with trace hydride sources in the reaction mixture. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.

  • Solutions:

    • Select Appropriate Phosphine Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center. They can accelerate the rate of reductive elimination for the desired Ar-R product, helping it outcompete the Ar-H reductive elimination pathway.

    • Consider Pre-catalysts: Using a well-defined Pd(II) pre-catalyst that is cleanly reduced to Pd(0) in situ can sometimes lead to more controlled and reproducible results compared to using air-sensitive Pd(0) sources directly.[10]

Reaction Temperature and Duration
  • Problem: Higher debromination is observed at elevated temperatures or with extended reaction times.

  • Causality: The rate of debromination, like most side reactions, is often accelerated by heat.[10] Leaving a reaction to run long after the starting material has been consumed can allow side products to accumulate.

  • Solutions:

    • Minimize Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. A temperature screen (e.g., 60°C, 80°C, 100°C) can identify the optimal balance.

    • Monitor Reaction Progress: Use TLC or GC to track the reaction. Once the starting material is consumed, work up the reaction promptly to prevent the slow accumulation of the debrominated byproduct.

Parameter High Risk for Debromination Medium Risk for Debromination Low Risk for Debromination Recommendation
Base NaOtBu, KOtBu, Et₃NK₂CO₃, Na₂CO₃Cs₂CO₃, K₃PO₄Use K₃PO₄ or Cs₂CO₃ as a first choice.[3]
Solvent Isopropanol, Methanol, EthanolDMF, DMAcToluene, Dioxane, THFUse anhydrous, degassed Toluene or Dioxane.[3]
Temperature > 120 °C80 - 110 °C< 80 °CRun at the lowest effective temperature.[10]
Atmosphere AirInert (N₂) with some leaksRigorously degassed, inert (Ar)Maintain a strict inert atmosphere throughout.

Troubleshooting Workflow

Troubleshooting_Workflow start Debromination Detected (>5% by GC/NMR) check_temp Is Reaction Temp > 100°C? start->check_temp lower_temp Action: Reduce Temp to 80°C. Monitor reaction. check_temp->lower_temp Yes check_base What base is being used? check_temp->check_base No lower_temp->check_base alkoxide Alkoxide/Amine check_base->alkoxide inorganic Inorganic (Carbonate/ Phosphate) check_base->inorganic switch_base Action: Switch to K₃PO₄ or Cs₂CO₃. alkoxide->switch_base check_solvent What solvent is being used? inorganic->check_solvent switch_base->check_solvent protic Protic (e.g., Alcohol) check_solvent->protic aprotic Aprotic (e.g., Toluene) check_solvent->aprotic switch_solvent Action: Switch to anhydrous/degassed Toluene or Dioxane. protic->switch_solvent review_catalyst Action: Review catalyst/ligand choice. Consider bulkier/more electron-rich ligand. aprotic->review_catalyst switch_solvent->review_catalyst end Problem Resolved review_catalyst->end

Caption: A systematic workflow for troubleshooting debromination.

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-(4-Bromophenyl)nicotinic Acid while minimizing the risk of hydrodebromination.

Materials:

  • 5-(4-Bromophenyl)nicotinic Acid (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Dioxane

  • Anhydrous, degassed Water

Procedure:

  • To an oven-dried flask, add 5-(4-Bromophenyl)nicotinic Acid, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • In a separate vial under Argon, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane to form the active catalyst.

  • Add the main portion of degassed dioxane and degassed water (e.g., 10:1 dioxane:water mixture) to the flask containing the solids.

  • Add the pre-formed catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS every hour.

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction with water and acidify with 1M HCl to protonate the nicotinic acid.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This protocol incorporates a low reaction temperature, a non-hydride-donating base and solvent system, and a modern catalyst system known for high selectivity, providing a strong defense against the debromination side reaction.

References

  • Doubleday, C. et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Zultanski, S. L. et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition. Available at: [Link]

  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available at: [Link]

  • So, C. M. et al. (2011). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics. Available at: [Link]

  • Li, P. et al. (2021). C–H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. Organic Letters. Available at: [Link]

  • Li, P. et al. (2021). C–H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. ACS Publications. Available at: [Link]

  • Guram, A. S. et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Li, P. et al. (2021). C–H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. ACS.org. Available at: [Link]

  • Zultanski, S. L. et al. (2023). Radical hydrodehalogenation of aryl bromides and chlorides with sodium hydride and 1,4-Dioxane. Cardiff University. Available at: [Link]

  • Guram, A. S. et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Li, G. et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. Available at: [Link]

  • DE 4322437 A1 (1993). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. Google Patents.
  • Magano, J. & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. Available at: [Link]

  • Kuric, L. et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available at: [Link]

  • Jana, R. & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rajesh, K. et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Available at: [Link]

  • Shaw, C. M. et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wang, Z. et al. (2021). Ligand directed debromination of tetrabromodiphenyl ether mediated by nickel under visible irradiation. Environmental Science: Nano. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing in 5-(4-Bromophenyl)nicotinic Acid purity analysis

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physical chemistry of 5-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physical chemistry of 5-(4-Bromophenyl)nicotinic Acid .

Because this molecule is amphoteric—containing both a basic pyridine nitrogen and an acidic carboxylic acid—it is highly susceptible to secondary interactions on reversed-phase (RP-HPLC) columns. This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific compound.

Phase 1: The Diagnostic Logic (Physical vs. Chemical Tailing)

Before altering your mobile phase, you must prove whether the tailing is a systemic physical defect (e.g., a void volume) or a chemical interaction (e.g., silanol ion-exchange). You cannot fix a plumbing problem with chemistry[1].

G Start Peak Tailing Detected in 5-(4-Bromophenyl)nicotinic Acid Test Inject Neutral Standard (e.g., Uracil or Toluene) Start->Test Decision Does Neutral Peak Tail? Test->Decision Physical Physical Issue (Void Volume / Blocked Frit) Decision->Physical  Yes Chemical Chemical Issue (Silanol / pH / Chelation) Decision->Chemical  No FixPhys Reverse Flush Column Check Tubing Fittings Physical->FixPhys FixChem1 Lower pH < 3.0 (Protonate Silanols) Chemical->FixChem1 FixChem2 Add 5mM TEA (Competitive Masking) FixChem1->FixChem2  If tailing persists

Diagnostic workflow isolating physical vs. chemical causes of HPLC peak tailing.

Phase 2: Core Troubleshooting Guide

Issue 1: Secondary Silanol Interactions (The Pyridine Nitrogen)

The Causality: Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mid-range pH (> 4.0), these silanols ionize into negatively charged species (Si-O⁻)[2]. Simultaneously, the basic pyridine nitrogen on 5-(4-Bromophenyl)nicotinic acid becomes protonated. This creates a strong electrostatic ion-exchange interaction—acting like molecular Velcro—that severely delays the elution of a fraction of your analyte, causing a long tail[1][3]. The Solution:

  • pH Suppression: Lower the mobile phase pH to < 3.0. This ensures full protonation of the residual silanols, neutralizing their charge and shutting down the ion-exchange mechanism[4].

  • Competitive Masking: If low pH is insufficient, introduce a silanol suppressor like Triethylamine (TEA). TEA acts as a sacrificial basic competitor that binds to any remaining active silanols, masking them from your target analyte[5][6].

Issue 2: Mixed Ionization States (The Zwitterionic Conflict)

The Causality: If your mobile phase pH is within ±1.5 units of the pKa of either the carboxylic acid or the pyridine nitrogen, the 5-(4-Bromophenyl)nicotinic acid will exist in multiple ionization states simultaneously. These different states partition into the hydrophobic C18 stationary phase at different rates, causing peak broadening and tailing[7]. The Solution: Utilize a strong buffer (e.g., 20 mM phosphate) to lock the pH at least 2 units away from the analyte's pKa. A pH of 2.5 is ideal as it keeps the carboxylic acid neutral and the pyridine protonated, ensuring a single, uniform molecular population[5][7].

Issue 3: Trace Metal Chelation

The Causality: Nicotinic acid derivatives are notorious metal chelators. Trace metals (like Iron or Nickel) present in older "Type A" silica columns or stainless steel HPLC tubing can coordinate with the carboxylic acid and pyridine nitrogen, causing severe tailing[4][5]. The Solution: Always use ultra-pure "Type B" silica, base-deactivated columns, or hybrid organic-inorganic particles (e.g., Waters XBridge) for this class of compounds[1][5].

Phase 3: Quantitative Data & Benchmarks

To understand the impact of mobile phase chemistry on peak symmetry, refer to the expected Tailing Factor (TF) benchmarks for 5-(4-Bromophenyl)nicotinic acid under various conditions. A TF ≤ 1.5 is generally required for regulatory quantitation[4].

Intervention StrategyMechanism of ActionExpected Tailing Factor (TF)Resolution Status
Unbuffered H₂O / ACN (pH ~6) Mixed ionization & active silanol ion-exchange3.5 - 4.2❌ Fail (Severe Tailing)
0.1% Formic Acid (pH ~2.8) Partial silanol protonation1.8 - 2.1⚠️ Marginal (Acceptable for some)
20 mM Phosphate Buffer (pH 2.5) Full silanol protonation1.3 - 1.5✅ Pass (Good Symmetry)
Buffer (pH 2.5) + 5mM TEA Protonation + Competitive Masking1.0 - 1.1🌟 Optimal (Gaussian Peak)

Phase 4: Validated Experimental Protocols

Protocol 1: Preparation of pH 2.5 Phosphate Buffer with Silanol Suppressor

This protocol creates a self-validating mobile phase designed to eliminate chemical tailing.

  • Weighing: Dissolve 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1 L of ultrapure water (18.2 MΩ·cm) to achieve a 20 mM concentration.

  • Masking Agent: Add 0.7 mL of Triethylamine (TEA) to yield a ~5 mM concentration. (Causality: TEA competitively binds to active silanols[5]).

  • Titration: Titrate the solution dropwise with concentrated Phosphoric acid (H₃PO₄) until the pH reaches exactly 2.50. (Causality: pH 2.5 ensures residual silanols are fully protonated and neutral[3]).

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates that could cause physical frit blockages.

  • Degassing: Degas the mobile phase via ultrasonication for 15 minutes to prevent outgassing and baseline noise in the pump heads[8].

  • System Validation: Inject a neutral standard (e.g., Uracil). If the neutral standard tails, the issue is physical, invalidating the buffer as the root cause[1].

Protocol 2: Diagnostic Column Wash for Physical Tailing

Use this protocol if your neutral standard exhibits tailing, indicating a physical void or frit blockage.

  • Disconnection: Disconnect the column from the detector to prevent flushing contamination into the flow cell[3].

  • Orientation: Reverse the column orientation (Verify with the manufacturer's guidelines that the packing bed allows reversed flow)[3].

  • Flushing: Flush the column directly to waste with 10 column volumes of 100% strong solvent (e.g., Acetonitrile) at 50% of your normal flow rate[3].

  • Validation: Reconnect in the normal flow direction and inject the neutral standard. If the TF drops below 1.5, the physical blockage was successfully cleared.

Phase 5: Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I increase the injection volume? A: This is a classic symptom of mass overload. The bromophenyl group makes this molecule highly hydrophobic. Exceeding the stationary phase's binding capacity causes the analyte to elute prematurely, creating a leading edge or a tailing profile. Dilute your sample by 10x and re-inject; if the peak shape improves, mass overload is confirmed[3].

Q: Can the sample solvent cause tailing even if the mobile phase is perfectly optimized? A: Yes. If your sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile) but your mobile phase is highly aqueous, the analyte experiences a "solvent shock." It will travel down the column before partitioning properly, causing severe distortion. Always dissolve the sample in the initial mobile phase composition or a weaker solvent[7].

Q: My column is end-capped, so why am I still seeing silanol interactions? A: End-capping is never 100% efficient due to steric hindrance during the manufacturing process. Furthermore, end-capping degrades over time, especially under acidic conditions, exposing fresh silanols. This is why mobile phase optimization (pH control and TEA) remains critical even with modern columns[5].

References

  • HPLC Peak Tailing - Axion Labs | Axion Labs | 1

  • Peak Tailing in HPLC - Element Lab Solutions | Element Lab Solutions | 3

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online | 4

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders | 2

  • How can I prevent peak tailing in HPLC? | ResearchGate | 7

  • HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | 5

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals | PMC (NIH) | 6

  • UCT Prague MSc Chemical Technology Viva Questions & Answers | Studylib | 8

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Functionalization of 5-(4-Bromophenyl)nicotinic Acid

Welcome to the technical support center for the functionalization of 5-(4-Bromophenyl)nicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-(4-Bromophenyl)nicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered molecule. The inherent steric congestion in this substrate can often lead to low reaction yields, incomplete conversions, and undesired side products. This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues and help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 5-(4-Bromophenyl)nicotinic Acid, with a focus on overcoming steric hindrance.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with 5-(4-Bromophenyl)nicotinic Acid and a substituted boronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I optimize the reaction?

Answer:

Low conversion in sterically demanding Suzuki-Miyaura couplings is a common challenge. The steric bulk around the bromine atom on the phenyl ring and the adjacent nicotinic acid moiety can impede key steps in the catalytic cycle.

Root Causes & Mechanistic Insights:

  • Ineffective Catalyst System: Standard palladium catalysts, such as Pd(PPh₃)₄, are often not effective for hindered substrates. The bulky nature of these ligands can prevent efficient oxidative addition of the aryl bromide to the palladium center.

  • Slow Transmetalation: The base used in the reaction plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to a slow or incomplete transfer of the organic group to the palladium complex.

  • Steric Clash During Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can also be hindered by the steric bulk of the coupled groups, slowing down catalyst turnover.

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: This is the most critical factor for success with hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1][2]

    • Ligand Examples: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME or those based on indole-amide phosphines.[1][3] N-heterocyclic carbene (NHC) ligands have also shown high efficacy, even with tetra-ortho-substituted biaryls.[1][4]

  • Base Selection: The choice of base is critical for activating the boronic acid.

    • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] For very hindered systems, a stronger base might be necessary, but care should be taken to avoid side reactions.

  • Solvent and Temperature:

    • Recommendation: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Increasing the reaction temperature can often overcome the activation energy barrier associated with sterically hindered substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry reaction vessel under inert atmosphere (N2 or Ar) B Add 5-(4-Bromophenyl)nicotinic Acid (1.0 eq) A->B C Add Boronic Acid/Ester (1.5-2.0 eq) B->C D Add Base (e.g., K3PO4, 2.0-3.0 eq) C->D E Add Palladium Precursor (e.g., Pd(OAc)2) D->E F Add Ligand (e.g., SPhos, XPhos) E->F G Add anhydrous solvent (e.g., dioxane, toluene) F->G H Degas the reaction mixture G->H I Heat to appropriate temperature (e.g., 80-110 °C) H->I J Monitor reaction progress (TLC, LC-MS) I->J K Cool to room temperature J->K L Dilute with solvent (e.g., EtOAc) K->L M Wash with water and brine L->M N Dry organic layer (e.g., Na2SO4) M->N O Concentrate under reduced pressure N->O P Purify by column chromatography O->P

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008-15018. [Link]

  • Zhang, Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(3), 555-560. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Oldenhuis, N. J., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 978-979. [Link]

  • Creutz, S. E., & Lotz, K. D. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(19), 4243-4246. [Link]

  • Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4197-4200. [Link]

  • Unknown. (1989). Method for esterifying sterically hindered carboxylic acids.
  • De Zordo-Banthorp, E., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5893-5903. [Link]

  • Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928-3934. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Vulturu, P., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 787. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Hudson, A. S., et al. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, 3(24), 3959-3962. [Link]

  • Unknown. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Unknown. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5267. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 126-130. [Link]

  • Myers, A. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Angell, Y. L., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(23), 4543-4548. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Mongin, F., & Quéguiner, G. (2001). Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. Tetrahedron, 57(19), 4059-4070. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Garcia-Alvarez, R., et al. (2018). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications, 54(83), 11776-11779. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Shaterian, H. R., & Aghakhanizadeh, M. (2013). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Korean Chemical Society, 57(2), 259-263. [Link]

  • Yablokov, S. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]

  • Du, C. (2018). Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. Guangdong Chemical Industry, 45(6), 110-112. [Link]

  • Unknown. (2026). The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts, 18(11), 1185. [Link]

  • Unknown. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Gros, P., et al. (2000). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron, 56(25), 4265-4273. [Link]

  • Fraser, K. J., & MacFarlane, D. R. (2009). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 11(10), 1635-1640. [Link]

  • NileRed. (2021, January 9). Pyridine : Decarboxylation of Niacin. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Unknown. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Bailey, W. F., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(6), 914-931. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-(4-Bromophenyl)nicotinic Acid and 5-(3-Bromophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the nuanced differences between positional isomers can have profound implications for molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced differences between positional isomers can have profound implications for molecular design and synthetic strategy. This guide offers an in-depth technical comparison of the reactivity of two closely related building blocks: 5-(4-Bromophenyl)nicotinic Acid and 5-(3-Bromophenyl)nicotinic Acid. By examining their structural and electronic characteristics, we will dissect the anticipated differences in their reactivity across several key classes of chemical transformations. This analysis is grounded in fundamental organic chemistry principles and supported by analogous experimental data to provide a predictive framework for researchers.

Structural and Electronic Profiles: The Foundation of Reactivity

The seemingly subtle shift of the bromine atom from the para- to the meta-position on the pendant phenyl ring introduces significant, albeit predictable, changes in the electronic distribution of the entire molecule. These electronic perturbations are the primary drivers of the differential reactivity observed between the two isomers.

Electronic Effects of the Bromo-Substituent

The bromine atom exerts two opposing electronic effects: a deactivating inductive effect (-I) due to its high electronegativity, and a weakly activating resonance effect (+R) owing to its lone pairs of electrons. The net effect is deactivating, but the positional context of this deactivation is crucial.

To quantify these electronic influences, we can turn to Hammett substituent constants (σ), which provide an empirical measure of the electronic effect of a substituent on the reactivity of a benzene ring.

SubstituentHammett Constant (σm)Hammett Constant (σp)
Bromo (-Br)+0.39+0.23

Data compiled from various sources.

The positive values for both σm and σp indicate that the bromo group is electron-withdrawing at both the meta and para positions. However, the larger value for σm (+0.39) compared to σp (+0.23) reveals that the electron-withdrawing effect is more pronounced when the bromine is at the meta position. This is because at the para position, the weak +R effect partially counteracts the -I effect, whereas at the meta position, the resonance effect is negligible, and the -I effect dominates.

This fundamental electronic difference will manifest in the reactivity of both the carbon-bromine (C-Br) bond and the other functional groups within the molecules.

Comparative Reactivity in Key Transformations

The distinct electronic landscapes of 5-(4-Bromophenyl)nicotinic Acid and 5-(3-Bromophenyl)nicotinic Acid lead to predictable differences in their reactivity in several common synthetic operations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for elaborating the core structure of these molecules by forming new carbon-carbon bonds at the C-Br position. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.

Prediction: 5-(4-Bromophenyl)nicotinic Acid is expected to be more reactive than 5-(3-Bromophenyl)nicotinic Acid in palladium-catalyzed cross-coupling reactions.

Causality: The oxidative addition step is generally favored by electron-poor aryl halides. However, the transition state involves the donation of electron density from the aryl halide to the palladium center. A more electron-rich C-Br bond can facilitate this process. As indicated by the Hammett constants, the phenyl ring in the 4-bromo isomer is less electron-deficient at the C-Br bond compared to the 3-bromo isomer due to the partial resonance donation of the para-bromo substituent. This makes the C-Br bond in the 4-bromo isomer more susceptible to oxidative addition.

Supporting Experimental Data: A comparative kinetic study on the Suzuki coupling of various substituted bromobenzenes has shown that aryl bromides with electron-withdrawing groups (which would be analogous to the more electron-deficient 3-bromo isomer) can exhibit slightly lower reactivity compared to those with less deactivating or weakly donating groups. For instance, in one study, the coupling of 4-bromonitrobenzene (a strongly deactivated system) was compared to other substituted bromobenzenes, highlighting the influence of electronics on reaction rates.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(Bromophenyl)nicotinic Acids

This protocol can be adapted for both isomers.

Reactants:

  • 5-(Bromophenyl)nicotinic Acid (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., a mixture of Dioxane/H₂O or DMF/H₂O)

Procedure:

  • To a Schlenk flask, add the 5-(bromophenyl)nicotinic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Pd Catalyst and Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool, Dilute, and Wash E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Carboxylic Acid Group: Esterification and Amide Bond Formation

The reactivity of the carboxylic acid group in reactions like esterification and amide bond formation is primarily influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase the acidity of the carboxylic acid (lower pKa) and enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of these reactions.

Prediction: 5-(3-Bromophenyl)nicotinic Acid is expected to be more reactive towards esterification and amide bond formation than 5-(4-Bromophenyl)nicotinic Acid.

Causality: The stronger electron-withdrawing nature of the meta-bromo substituent (σm = +0.39) compared to the para-bromo substituent (σp = +0.23) leads to a greater polarization of the C=O bond in the 3-bromo isomer. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by an alcohol (for esterification) or an amine (for amide formation).

Supporting Experimental Data: The pKa values of 3-bromobenzoic acid and 4-bromobenzoic acid serve as excellent models for our target molecules. The pKa of 3-bromobenzoic acid is approximately 3.81, while that of 4-bromobenzoic acid is around 3.97. The lower pKa of the meta-isomer indicates it is a stronger acid, which correlates with a more electrophilic carbonyl carbon. This difference in acidity, though small, supports the prediction of higher reactivity for the 3-bromo isomer in nucleophilic acyl substitution reactions.

Experimental Protocol: Amide Bond Formation via Acyl Chloride

This protocol can be adapted for both isomers.

Part 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 5-(bromophenyl)nicotinic acid (1.0 equiv) in thionyl chloride (SOCl₂, 2-3 equiv).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Gently heat the mixture to reflux (approx. 79 °C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Part 2: Amidation

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.0-1.1 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.2 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purify by column chromatography or recrystallization as needed.

Amidation_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup and Purification A React Carboxylic Acid with Thionyl Chloride B Remove Excess Thionyl Chloride A->B C Dissolve Acyl Chloride in Anhydrous Solvent B->C D Add Amine and Base at 0 °C C->D E Stir at Room Temperature D->E F Aqueous Workup (Wash with acid, base, brine) E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: A two-step workflow for amide bond formation.

Steric Considerations

In the case of 5-(4-Bromophenyl)nicotinic Acid versus 5-(3-Bromophenyl)nicotinic Acid, the steric hindrance around the reactive sites is not significantly different. The bromine atom is relatively distant from the nicotinic acid core in both isomers. Therefore, electronic effects are the dominant factor in determining the reactivity differences for reactions at the C-Br bond and the carboxylic acid group. For reactions involving the pyridine ring itself (e.g., electrophilic substitution), the steric bulk of the bromophenyl group would be a more significant consideration, but a detailed analysis of such reactions is beyond the scope of this guide.

Conclusion

The positional isomerism of the bromine atom on the phenyl ring of 5-(bromophenyl)nicotinic acid has a clear and predictable influence on the molecule's reactivity. A summary of the key comparisons is presented below:

Reaction TypeMore Reactive IsomerRationale
Palladium-Catalyzed Cross-Coupling 5-(4-Bromophenyl)nicotinic AcidThe less electron-withdrawing nature of the para-bromo substituent facilitates the oxidative addition step.
Esterification / Amide Formation 5-(3-Bromophenyl)nicotinic AcidThe stronger electron-withdrawing effect of the meta-bromo substituent increases the electrophilicity of the carbonyl carbon.

This comparative guide provides a robust framework for chemists to make informed decisions when selecting between these two valuable building blocks. For applications requiring facile C-C bond formation at the brominated position, the 4-bromo isomer is the preferred starting material. Conversely, when prioritizing reactions involving the carboxylic acid functionality, the 3-bromo isomer offers a slight kinetic advantage. By understanding these subtle yet significant differences in reactivity, researchers can optimize their synthetic routes, potentially improving yields, reducing reaction times, and minimizing side products.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press. [Link]

Comparative

HPLC-UV method validation for determining 5-(4-Bromophenyl)nicotinic Acid purity

Strategic Method Validation for 5-(4-Bromophenyl)nicotinic Acid: A Comparative Guide to HPLC-UV and Orthogonal Techniques As pharmaceutical pipelines increasingly rely on complex, halogenated aromatic intermediates, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Method Validation for 5-(4-Bromophenyl)nicotinic Acid: A Comparative Guide to HPLC-UV and Orthogonal Techniques

As pharmaceutical pipelines increasingly rely on complex, halogenated aromatic intermediates, the analytical methods used to determine their purity must evolve beyond basic compendial approaches. 5-(4-Bromophenyl)nicotinic acid (CAS 887973-36-6)[1] is a prime example of a molecule that challenges standard reversed-phase chromatography. Featuring a polarizable bromine atom, a basic pyridine nitrogen, and an acidic carboxylic group, its amphoteric and highly aromatic nature demands precise control over stationary phase selectivity and mobile phase thermodynamics.

This guide provides an in-depth, scientifically grounded comparison of analytical platforms and column chemistries for determining the purity of 5-(4-Bromophenyl)nicotinic acid. Furthermore, it outlines a self-validating, step-by-step HPLC-UV methodology aligned with the latest ICH Q2(R2) guidelines[2].

Chromatographic Selectivity: Why Standard C18 Isn't Always Enough

The default choice for most method developers is the C18 (octadecylsilane) column, which relies purely on hydrophobic (dispersive) interactions. However, for a molecule like 5-(4-Bromophenyl)nicotinic acid, impurities often consist of positional isomers (e.g., 2-bromo or 3-bromo derivatives) or des-bromo degradants. C18 phases struggle to resolve these closely related structural isomers because their hydrophobic footprint is nearly identical.

To achieve baseline resolution, we must exploit the molecule's specific electronic properties. Biphenyl stationary phases offer a superior alternative. The biphenyl ligand provides strong π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[3]. Because the bromine atom is highly polarizable, it interacts uniquely with the electron-dense π clouds of the biphenyl rings, offering orthogonal selectivity compared to standard alkyl phases[4].

Selectivity API 5-(4-Bromophenyl) nicotinic Acid C18 Standard C18 Phase (Hydrophobic) API->C18 Alkyl Dispersion Biphenyl Biphenyl Phase (π-π & Dipole) API->Biphenyl Aromatic Stacking & Halogen Interactions Res1 Risk: Co-elution of Positional Isomers C18->Res1 Res2 Result: Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Chromatographic selectivity mechanisms for halogenated aromatic compounds.

Table 1: Stationary Phase Performance Comparison for Halogenated Aromatics
ParameterStandard C18Phenyl-HexylCore-Shell Biphenyl
Primary Interaction Hydrophobic dispersionMild π−π , HydrophobicStrong π−π , Dipole, Steric
Isomer Resolution ( Rs​ ) < 1.2 (Co-elution risk)~ 1.5 (Marginal)> 2.5 (Baseline)
Retention of Polar Degradants LowModerateHigh
Aqueous Stability Prone to phase collapseStableHighly stable

Platform Comparison: HPLC-UV vs. UPLC-PDA vs. LC-MS

Selecting the right instrumental platform requires balancing resolution, sensitivity, and operational cost. While LC-MS provides definitive mass identification, a well-optimized HPLC-UV or UPLC-PDA method utilizing a Biphenyl column is often more robust and cost-effective for routine purity release testing.

Table 2: Analytical Platform Comparison for Purity Determination
MetricHPLC-UV (Core-Shell Biphenyl)UPLC-PDA (Sub-2 µm Biphenyl)LC-MS/MS (ESI+)
Causality of Choice Workhorse for routine QA/QC. Core-shell mimics UPLC efficiency at lower pressures.Ideal for high-throughput and peak purity verification via spectral indexing.Necessary for structural elucidation of unknown impurities.
Typical Run Time 15 - 20 minutes3 - 5 minutes5 - 10 minutes
Sensitivity (LOD) ~ 0.05% area~ 0.01% area< 0.001% area
System Suitability Self-validating via standard bracketing.PDA confirms no co-eluting peaks (Purity Angle < Threshold).Isotopic distribution confirms halogen presence.
Cost / Complexity Low / LowMedium / MediumHigh / High

The Verdict: For validated purity assays, HPLC-UV equipped with a core-shell Biphenyl column offers the optimal intersection of resolving power, reproducibility, and cost. LC-MS should be reserved for the initial forced degradation structural elucidation, while HPLC-UV handles the routine lifecycle monitoring.

ICH Q2(R2) Aligned Validation Protocol: A Self-Validating System

A method is only as reliable as its validation. The ICH Q2(R2) guideline mandates a lifecycle approach to analytical validation, ensuring the procedure is fit for its intended purpose[2]. We design the validation not as a checklist, but as a system of causal proofs.

Validation Opt Method Optimization Spec Specificity (Forced Deg.) Opt->Spec Lin Linearity (LOQ-150%) Spec->Lin Acc Accuracy (Spike Rec.) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Rob Robustness (DoE) Prec->Rob Rep ICH Q2(R2) Report Rob->Rep

ICH Q2(R2) aligned analytical method validation lifecycle workflow.

Key Validation Parameters & Causality
  • Specificity via Forced Degradation:

    • Action: Expose the API to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat.

    • Causality: We force the molecule to break down to prove that the UV detector is exclusively measuring the intact 5-(4-Bromophenyl)nicotinic acid. If a degradant co-elutes, the PDA peak purity angle will exceed the purity threshold, invalidating the specificity and forcing a gradient adjustment.

  • Linearity and Range:

    • Action: Inject concentrations from the LOQ up to 150% of the nominal working concentration (e.g., 1.5 mg/mL).

    • Causality: Ensures the UV detector response obeys Beer-Lambert's Law across all expected batch variations, guaranteeing that a 0.1% impurity is quantified with the same mathematical accuracy as the 99.9% main peak.

  • Robustness (Quality by Design):

    • Action: Deliberately alter column temperature ( ±5∘C ), flow rate ( ±10% ), and mobile phase pH ( ±0.2 ).

    • Causality: Proves the method can withstand day-to-day laboratory drift. Because the nicotinic acid moiety has a pKa near 2.5, a pH shift could drastically alter ionization and retention. Proving robustness at pH 2.0 ensures the molecule remains fully protonated and stable.

Step-by-Step Experimental Methodology

This protocol utilizes a core-shell Biphenyl column to maximize π−π interactions, ensuring baseline separation of halogenated impurities.

Phase 1: Reagent & Mobile Phase Preparation

Causality Check: 5-(4-Bromophenyl)nicotinic acid is amphoteric. To prevent peak tailing caused by secondary interactions with residual silanols on the silica support, we must suppress the ionization of the carboxylic acid. We achieve this by lowering the pH to ~2.0 using Trifluoroacetic acid (TFA).

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents the "solvent effect," which causes peak splitting for early-eluting impurities.

Phase 2: Standard & Sample Preparation
  • System Suitability Standard: Accurately weigh 25.0 mg of 5-(4-Bromophenyl)nicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Sensitivity Solution (LOQ): Dilute the standard solution to a final concentration of 0.5 µg/mL (0.05% of the nominal concentration) to verify the signal-to-noise ratio ( S/N≥10 ).

Phase 3: Chromatographic Execution

Program the HPLC system with the following parameters:

  • Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm

  • Column Temperature: 35°C (Maintains consistent viscosity and mass transfer)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (Optimal absorption for the bromophenyl-pyridine conjugated system)

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10% 90% B (Linear sweep to elute strongly retained halogenated impurities)

    • 12.0 - 14.0 min: 90% B (Wash phase)

    • 14.0 - 14.1 min: 90% 10% B

    • 14.1 - 18.0 min: 10% B (Re-equilibration)

Phase 4: System Suitability & Acceptance Criteria

Before analyzing unknown batches, the system must self-validate:

  • RSD of Main Peak Area (n=6): ≤1.0% (Confirms injector precision).

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms adequate pH suppression of the carboxylic acid).

  • Theoretical Plates ( N ): ≥10,000 (Confirms column integrity).

  • Signal-to-Noise (LOQ): ≥10 for the 0.05% sensitivity solution.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. URL:[2]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. URL:[3]

  • Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns. J-Stage. URL:[4]

  • 5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information. NextSDS. URL:[1]

Sources

Validation

A Comparative Guide to Catalyst Performance in Cross-Coupling Reactions of 5-(4-Bromophenyl)nicotinic Acid

Introduction: The Strategic Importance of 5-(4-Bromophenyl)nicotinic Acid In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 5-(4-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-(4-Bromophenyl)nicotinic Acid

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 5-(4-Bromophenyl)nicotinic acid stands out as a particularly valuable building block. Its structure features a pyridine core, which is a prevalent motif in pharmaceuticals, combined with a bromine-substituted phenyl ring. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2]

The presence of both a carboxylic acid and a pyridine nitrogen, however, introduces specific challenges. These functional groups can coordinate with the palladium catalyst, potentially inhibiting its activity or altering its selectivity.[3] Therefore, the judicious selection of the catalyst system—comprising a palladium source and a supporting ligand—along with optimized reaction conditions, is critical to achieving high yields and purity.

This guide provides an in-depth, objective comparison of various palladium-based catalytic systems for the cross-coupling of 5-(4-Bromophenyl)nicotinic acid and its close analogs. We will delve into the mechanistic rationale behind catalyst selection and present supporting experimental data to guide researchers in developing robust and efficient synthetic routes.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, operate via a common catalytic cycle.[4][5][6] Understanding this fundamental pathway is crucial for rational catalyst selection and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the C-Br bond of our substrate), inserting itself into the bond. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[4][5] This step is often rate-determining.[6]

  • Transmetalation (or subsequent steps): In reactions like the Suzuki-Miyaura coupling, the second coupling partner (e.g., an organoboron compound) transfers its organic group to the Pd(II) complex in a process called transmetalation, typically facilitated by a base.[5] In other reactions, this stage involves processes like carbopalladation (Heck) or coordination of the nucleophile (Buchwald-Hartwig).

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4]

Catalytic Cycle cluster_0 Palladium Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R (Transmetalation Complex) ArPdX->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination (Ar-R) ArR Ar-R ArPdR->ArR ArX Ar-X ArX->Pd0 RM R-M RM->ArPdX Experimental Workflow cluster_workflow Solution-Phase Suzuki Coupling Workflow start Start: Assemble Glassware add_reagents Add Solids: 1. 5-(4-Bromophenyl)nicotinic Acid 2. Arylboronic Acid 3. Base (K₃PO₄) start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) add_reagents->inert_atm add_solvents Add Degassed Solvent (e.g., Dioxane/H₂O) inert_atm->add_solvents add_catalyst Add Catalyst System (e.g., Pd(OAc)₂ + SPhos) add_solvents->add_catalyst reaction Heat & Stir (e.g., 100°C, 12-24h) add_catalyst->reaction workup Aqueous Workup: Dilute, Separate Layers reaction->workup purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
  • Materials:

    • 5-(4-Bromophenyl)nicotinic acid (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (1-3 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,2-Dimethoxyethane (DME), degassed

    • Argon or Nitrogen gas supply

    • Standard flame-dried laboratory glassware

  • Procedure:

    • To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 5-(4-Bromophenyl)nicotinic acid, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

    • Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed DME via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours. [3] 6. Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

    • Transfer to a separatory funnel, separate the aqueous layer, and extract it with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired 5-(biphenyl-4-yl)nicotinic acid.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
  • Materials:

    • 5-(4-Bromophenyl)nicotinic acid (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

    • SPhos (2-4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • 1,4-Dioxane and Water, degassed

    • Argon or Nitrogen gas supply

  • Procedure:

    • In a reaction vessel, combine 5-(4-Bromophenyl)nicotinic acid, phenylboronic acid, and potassium phosphate.

    • Add the palladium precatalyst, Pd(OAc)₂, and the SPhos ligand.

    • Seal the vessel, and evacuate and backfill with an inert gas three times. [3] 4. Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. [3] 5. Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. [3] 6. Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.

    • Purify the product via column chromatography.

Conclusion and Recommendations

The choice of catalyst for the cross-coupling of 5-(4-Bromophenyl)nicotinic acid is a critical parameter that dictates reaction efficiency, time, and scope.

  • For routine, high-yield Suzuki-Miyaura couplings , catalyst systems based on modern, bulky, electron-rich biarylphosphine ligands such as SPhos are highly recommended due to their broad applicability and high activity. [3][7]For faster reaction times with a reliable and commercially available catalyst, Pd(dppf)Cl₂ presents an excellent and highly efficient alternative. [3]* To introduce acetylenic functionalities, the Sonogashira coupling using a Pd(PPh₃)₂Cl₂/CuI system is the method of choice. [1]* For direct C-N bond formation, the Buchwald-Hartwig amination is unparalleled. Success hinges on the use of a palladium precursor with a specialized ligand (e.g., BINAP or a biaryl monophosphine) and a strong base.

By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal conditions to functionalize this valuable synthetic intermediate, accelerating progress in drug discovery and materials development.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (2001).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2025). Semantic Scholar.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Publishing.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. (2025). Benchchem.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Cambridge University Press.
  • Heck Reaction—St
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. (2010). LOCKSS.

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation Pattern Validation: The Case of 5-(4-Bromophenyl)nicotinic Acid

This guide provides an in-depth, experience-driven approach to validating the fragmentation pattern of a novel or uncharacterized small molecule using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will us...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to validating the fragmentation pattern of a novel or uncharacterized small molecule using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will use 5-(4-Bromophenyl)nicotinic Acid as our primary case study to illustrate the principles of predictive fragmentation analysis and the design of a rigorous, self-validating experimental protocol. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond rote data acquisition to a deeper understanding of their mass spectrometry results.

Part 1: The Rationale - Why We Validate

In the landscape of pharmaceutical development and metabolomics, the unambiguous identification of small molecules is paramount. Tandem mass spectrometry (MS/MS) is a cornerstone technique for this purpose, providing a structural "fingerprint" through controlled fragmentation of a selected precursor ion.[1][2][3] However, the spectrum produced is not arbitrary; it is the result of predictable, structure-dependent cleavage of chemical bonds.[4][5] Validating a fragmentation pattern, therefore, is not merely about confirming a mass. It is about understanding the fragmentation pathways to build a robust and defensible analytical method. This guide will walk you through predicting the fragmentation of 5-(4-Bromophenyl)nicotinic Acid and then outline a comprehensive strategy for its experimental confirmation.

Part 2: Theoretical Fragmentation Analysis of 5-(4-Bromophenyl)nicotinic Acid

Before any sample is injected, a thoughtful analysis of the molecule's structure can provide a strong hypothesis about its fragmentation behavior. 5-(4-Bromophenyl)nicotinic Acid has several key structural features that will dictate its fragmentation: a carboxylic acid group, a pyridine ring, a phenyl ring, and a bromine atom.

Expected Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.[1] We can expect to see a protonated molecule, [M+H]⁺, in positive ion mode and a deprotonated molecule, [M-H]⁻, in negative ion mode. The presence of the nitrogen on the pyridine ring makes it a good candidate for positive mode ionization, while the carboxylic acid is readily deprotonated in negative mode.

Predicted Fragmentation Pathways:

Collision-Induced Dissociation (CID) will be used to fragment the precursor ions.[6][7] The energy from collisions with neutral gas molecules is converted into internal energy, leading to the cleavage of the weakest bonds.[7]

  • Positive Ion Mode ([M+H]⁺):

    • Loss of Water (-18 Da): A common fragmentation for carboxylic acids, though not always the most prominent.

    • Loss of Carbon Monoxide (-28 Da): Following the loss of water, the resulting acylium ion can lose CO.

    • Loss of the Carboxyl Group (-45 Da as COOH or -44 as CO2): Decarboxylation is a very common fragmentation pathway for aromatic carboxylic acids.[8]

    • Cleavage of the C-C bond between the rings: This would result in fragments corresponding to the bromophenyl cation and the nicotinic acid radical cation (or vice-versa).

    • Loss of Bromine (-79/81 Da): While possible, the C-Br bond on an aromatic ring is relatively strong. We might expect to see this at higher collision energies.

  • Negative Ion Mode ([M-H]⁻):

    • Loss of Carbon Dioxide (-44 Da): This is often the most prominent fragmentation pathway for deprotonated carboxylic acids.[8]

    • Formation of Bromide Ion (m/z 79/81): In-source fragmentation or MS/MS can lead to the formation of the bromide anion, which is a highly selective indicator of brominated compounds.[9][10]

The presence of bromine provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This means that any fragment containing the bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 Da. This is a powerful diagnostic tool for confirming the identity of bromine-containing fragments.

Part 3: A Comparative Framework for Experimental Validation

The core of our validation lies in comparing the predicted fragmentation pattern with experimentally acquired data. Below is a detailed protocol designed to generate high-quality, reliable LC-MS/MS data for 5-(4-Bromophenyl)nicotinic Acid.

Experimental Protocol: LC-MS/MS Analysis

1. Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 5-(4-Bromophenyl)nicotinic Acid in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The choice of solvent is crucial for ensuring analyte solubility and compatibility with the mobile phase.[11]

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for retaining this relatively nonpolar molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A gradient elution is recommended to ensure good peak shape and separation from any potential impurities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Parameters:

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Scan Mode: Full Scan (MS1) from m/z 100-500 to determine the precursor ion mass.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ and [M-H]⁻ ions for fragmentation.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): This is a critical parameter.[12] It is essential to perform a CE optimization experiment. This involves acquiring MS/MS spectra at a range of collision energies (e.g., 10, 20, 30, 40, 50 eV) to observe the appearance and disappearance of different fragment ions, which provides insight into the fragmentation pathways.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements of both precursor and product ions, which aids in confirming their elemental composition.[13][14]

Data Visualization and Workflow

The following diagram illustrates the workflow for validating the fragmentation pattern.

Fragmentation_Validation_Workflow cluster_prediction Theoretical Analysis cluster_experiment Experimental Acquisition cluster_analysis Data Analysis & Validation P1 Analyze Molecular Structure (5-(4-Bromophenyl)nicotinic Acid) P2 Predict Ionization Behavior ([M+H]⁺, [M-H]⁻) P1->P2 P3 Hypothesize Fragmentation Pathways (e.g., -CO2, Br isotope pattern) P2->P3 A3 Compare Experimental vs. Predicted Fragments P3->A3 Compare with Prediction E1 Prepare Standard Solution E2 Develop LC Method (C18, Gradient Elution) E1->E2 E3 Optimize MS Parameters (ESI+/-, Full Scan) E2->E3 E4 Acquire MS/MS Data (Collision Energy Ramp) E3->E4 A1 Identify Precursor Ion (Accurate Mass) E4->A1 Feed Data A2 Analyze MS/MS Spectrum A1->A2 A2->A3 A4 Confirm Elemental Composition (High-Resolution MS) A3->A4 A5 Propose Final Fragmentation Scheme A4->A5

Caption: Workflow for fragmentation pattern validation.

Part 4: Interpreting the Data - A Comparative Analysis

Once the data is acquired, the validation process begins. The following table provides a template for comparing the predicted data against the (hypothetical) experimental results.

Analysis Stage Predicted Data Hypothetical Experimental Data Interpretation & Validation
Precursor Ion (Positive) m/z 278.9978 (C12H9BrNO2)m/z 278.9975Excellent mass accuracy confirms the elemental composition. The M/M+2 isotopic pattern (278.9975/280.9954) confirms the presence of one bromine atom.
Precursor Ion (Negative) m/z 276.9822 (C12H7BrNO2)m/z 276.9819High mass accuracy supports the elemental composition. The M/M+2 pattern (276.9819/278.9798) is also observed.
Major Fragment (Negative) Loss of CO2 (-44 Da) leading to a fragment at m/z 232.9873m/z 232.9870This is the expected primary fragmentation for a deprotonated carboxylic acid. The isotopic pattern should still be present.
Major Fragment (Positive) Loss of COOH (-45 Da) leading to a fragment at m/z 233.9900m/z 233.9898Decarboxylation is also a favorable pathway in positive mode.
Other Significant Fragments Fragments corresponding to the bromophenyl group (m/z 155/157) and the nicotinic acid group (m/z 124).m/z 154.9654 / 156.9633These fragments would confirm the cleavage of the bond between the two aromatic rings.
Visualizing the Fragmentation Pathway

Based on the validated data, we can construct a fragmentation diagram. The following Graphviz diagram illustrates the predicted fragmentation of the deprotonated molecule.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M-H]⁻ m/z 276.9822 frag1 [M-H-CO₂]⁻ m/z 232.9873 precursor->frag1 - CO₂ frag2 [Br]⁻ m/z 78.9183 / 80.9163 precursor->frag2 Higher CE

Caption: Predicted fragmentation of 5-(4-Bromophenyl)nicotinic Acid in negative ion mode.

Part 5: Conclusion and Best Practices

This guide has outlined a systematic approach to validating the LC-MS fragmentation pattern of 5-(4-Bromophenyl)nicotinic Acid, moving from theoretical prediction to a structured experimental protocol and data analysis framework. The principles described here are broadly applicable to the structural elucidation of other small molecules.

Key Takeaways for Trustworthy Analysis:

  • Predict, then Verify: Always start with a hypothesis based on the molecule's structure. This makes your experimental design more targeted and your data interpretation more robust.

  • Optimize, Don't Assume: Never rely on a generic set of MS parameters. Collision energy, in particular, must be optimized for each compound to reveal the full fragmentation story.[12]

  • Leverage High Resolution: When available, high-resolution mass spectrometry provides an invaluable layer of confidence by confirming the elemental composition of precursor and product ions.[13][14]

  • Isotopic Patterns are Your Friend: For halogenated compounds, the characteristic isotopic pattern is a powerful confirmation tool that should be evident in all fragments containing the halogen.[15][16]

By integrating these principles into your workflow, you can move from simple compound detection to confident structural confirmation, ensuring the scientific integrity and trustworthiness of your results.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • Identification of small molecules using accur
  • A New Tool for Mass Analysis of Unknown Molecules: High-Resolution Multistep Tandem MS with Wide Dynamic Range Quantit
  • Tandem mass spectrometry. Wikipedia.
  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin
  • Tandem Mass Spectrometry (MS/MS).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Collision-induced dissoci
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
  • Collision Induced Dissociation.
  • CHAPTER 2 Fragmentation and Interpret

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Validation

A Senior Application Scientist's Guide to Spectroscopic Validation: FT-IR and UV-Vis Analysis of Synthesized 5-(4-Bromophenyl)nicotinic Acid

Abstract Introduction: The Imperative of Spectroscopic Validation 5-(4-Bromophenyl)nicotinic acid is a substituted pyridine carboxylic acid, a class of compounds with significant potential as building blocks in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative of Spectroscopic Validation

5-(4-Bromophenyl)nicotinic acid is a substituted pyridine carboxylic acid, a class of compounds with significant potential as building blocks in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group attached to a nicotinic acid core, presents a unique electronic and vibrational profile. Spectroscopic techniques like FT-IR and UV-Vis are indispensable first-line tools for structural elucidation.[] FT-IR provides a molecular "fingerprint" by probing the vibrational modes of functional groups, while UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-systems.[2][3] This guide establishes a robust framework for using these techniques not just to collect data, but to critically validate the successful synthesis of the target molecule.

Theoretical Foundations of the Spectroscopic Analysis

FT-IR Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of specific bonds.[4] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode. For 5-(4-Bromophenyl)nicotinic acid, we anticipate characteristic peaks from several key functional groups:

  • Carboxylic Acid (-COOH): A very broad O-H stretch, a sharp C=O stretch, and C-O stretching vibrations.

  • Aromatic Rings: C-H stretching above 3000 cm⁻¹, and C=C in-ring stretching vibrations typically appearing in the 1600-1400 cm⁻¹ region.[5][6]

  • Substitution Patterns: C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ range can help confirm the substitution pattern on the aromatic rings.[5][6]

  • Carbon-Bromine Bond (C-Br): A stretching vibration expected in the lower wavenumber region of the fingerprint range.

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy excited state.[7] The technique is particularly sensitive to conjugated systems. The structure of 5-(4-Bromophenyl)nicotinic acid contains two key chromophores (light-absorbing groups): the pyridine ring and the bromophenyl ring. These conjugated systems are expected to produce intense absorptions in the near-UV region (200-400 nm) due to π → π* transitions.[8][9] The presence of the bromine atom and the carboxylic acid group (auxochromes) can modulate the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.[10]

Experimental Validation Protocols

The following protocols are designed to be self-validating, with built-in checks and rationales to ensure data integrity.

FT-IR Spectroscopy: Experimental Workflow

The workflow for validating the synthesized compound using FT-IR spectroscopy involves careful sample preparation, data acquisition, and analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation A Grind Sample with KBr (1:100 ratio) B Press into Transparent Pellet A->B Homogenize D Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 16 scans) B->D Analyze C Collect Background Spectrum (Air) C->D Reference E Perform Baseline Correction & Normalization D->E Process F Identify Key Vibrational Peaks E->F G Compare with Literature/Reference Data F->G H Confirm Presence of All Key Functional Groups G->H Validate

Caption: FT-IR Spectroscopy Validation Workflow.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (~1-2 mg) of the synthesized 5-(4-Bromophenyl)nicotinic acid with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Expertise & Experience: The KBr pellet method is chosen for solid samples as KBr is transparent in the mid-IR region (4000-400 cm⁻¹) and provides a uniform matrix, which minimizes light scattering and produces a high-quality spectrum.[4]

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • First, run a background scan to measure the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Trustworthiness: Use a resolution of 4 cm⁻¹ and co-add at least 16 scans. This improves the signal-to-noise ratio, ensuring that small but significant peaks are not lost in the baseline noise.

UV-Vis Spectroscopy: Experimental Workflow

This workflow details the process for obtaining and validating the electronic absorption spectrum of the synthesized compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation A Select UV-Grade Solvent (e.g., Ethanol) B Prepare Stock Solution (e.g., 1 mg/mL) A->B Dissolve C Create Dilute Solution (Abs < 1.0) B->C Dilute E Scan Sample (400-200 nm) C->E Analyze D Record Autozero/Baseline with Solvent Blank D->E Reference F Identify Absorption Maxima (λmax) E->F G Compare λmax with Expected Values F->G H Confirm Conjugated System Signature G->H Validate

Caption: UV-Vis Spectroscopy Validation Workflow.

Step-by-Step Protocol:

  • Solvent Selection and Solution Preparation:

    • Choose a UV-grade solvent that dissolves the compound and is transparent in the 200-400 nm range. Ethanol or methanol are suitable choices.

    • Prepare a stock solution of known concentration.

    • From the stock solution, prepare a dilute sample in a quartz cuvette such that the maximum absorbance falls between 0.2 and 1.0.

    • Expertise & Experience: Adhering to an absorbance below ~1.0 ensures the measurement is within the linear range of the Beer-Lambert Law, which is crucial for quantitative analysis and obtaining a well-defined spectral shape.[11]

  • Instrument Setup and Data Acquisition:

    • Use a matched pair of 1 cm path length quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or autozero function. This electronically subtracts the solvent's absorbance.

    • Replace the blank with the sample cuvette and record the absorption spectrum from 400 nm down to 200 nm.

Comparative Analysis of Spectral Data

This section compares the expected spectral features with high-quality experimental and computational data reported in the literature for 5-Bromonicotinic acid and related structures.[12]

FT-IR Spectrum: A Vibrational Fingerprint

The FT-IR spectrum provides definitive evidence for the presence of the key functional groups in the synthesized molecule. The comparison below validates the structure based on characteristic vibrational frequencies.

Table 1: Comparison of Experimental vs. Expected FT-IR Peaks for 5-(4-Bromophenyl)nicotinic Acid

Experimental Wavenumber (cm⁻¹)Expected Range (cm⁻¹)AssignmentRationale for Assignment
~3100-2500 (broad)3300-2500O-H stretch (Carboxylic acid dimer)The very broad nature of this peak is characteristic of the strong hydrogen bonding in carboxylic acid dimers.[13]
~30703100-3000Aromatic C-H stretchThis peak confirms the presence of C-H bonds on the pyridine and phenyl rings.[5][6]
~17101725-1700C=O stretch (Carboxylic acid)A strong, sharp absorption in this region is a clear indicator of the carbonyl group in the carboxylic acid.[13]
~15951600-1585C=C stretch (Aromatic in-ring)Aromatic rings exhibit characteristic in-ring stretching vibrations.[8]
~14201440-1395O-H bend (in-plane)This bending vibration is coupled with C-O stretching and is characteristic of the carboxylic acid group.
~12901320-1210C-O stretch (Carboxylic acid)Strong absorption associated with the carbon-oxygen single bond of the acid.
~840900-800C-H out-of-plane bendThis absorption is consistent with the substitution pattern on the para-substituted bromophenyl ring.
~680700-600C-Br stretchThe carbon-bromine bond vibration typically appears in this lower frequency region of the spectrum.

Note: Experimental values are based on typical data for 5-Bromonicotinic acid and structurally similar compounds.[12]

The congruence between the observed peaks and the expected vibrational modes for each functional group provides strong, compelling evidence for the successful synthesis of the target molecule.

UV-Vis Spectrum: The Electronic Signature

The UV-Vis spectrum confirms the presence of the conjugated aromatic system. A study combining experimental and theoretical (Time-Dependent DFT) analysis of 5-Bromonicotinic acid provides a strong benchmark for our validation.[12]

Table 2: Comparison of Experimental vs. Expected UV-Vis Absorption for 5-(4-Bromophenyl)nicotinic Acid

Experimental λmax (nm)Calculated λmax (nm)Associated Electronic TransitionRationale for Assignment
~292291-299π → πThis strong absorption band is attributed to electronic transitions within the conjugated π-system formed by the interconnected bromophenyl and pyridine rings. The calculated values in different solvents support this assignment.[12]
~260258-261π → πA second, often more intense, absorption band is also expected from the π → π* transitions within the aromatic system.[8][12]

Note: Values are derived from literature, including data calculated in various solvents.[12]

The observation of strong absorption maxima in the 250-300 nm range is a definitive indicator of the extensive π-electron conjugation present in the molecule, which is consistent with the target structure of 5-(4-Bromophenyl)nicotinic acid.

Conclusion

This guide has established a comprehensive framework for the validation of synthesized 5-(4-Bromophenyl)nicotinic acid using FT-IR and UV-Vis spectroscopy. By grounding our analysis in the fundamental principles of each technique, employing self-validating experimental protocols, and performing a rigorous comparison against authoritative data, we can confidently confirm the molecular identity and structural integrity of the target compound. This level of meticulous validation is the bedrock of reliable and reproducible scientific research in drug discovery and chemical sciences.

References

  • Spectroscopy of Aromatic Compounds. OpenStax, Organic Chemistry. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering Research and Science. [Link]

  • A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. ChemXpress. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. Spectroscopy Online. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

  • Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). ResearchGate. [Link]

  • How to Validate FTIR Results With Reference Samples. Patsnap. [Link]

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

  • A Review Of The UV-Visible Spectroscopy's Method Development And Validation. Pharma Times. [Link]

  • 2-(p-bromophenyl)-3-hydroxymaleimide - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. [Link]

  • FTIR spectra of Nicotinic acid. ResearchGate. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules. [Link]

  • Review on Analytical Method Development & Validation by Using UV-Visible Spectroscopy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank. [Link]

  • Development and Validation of UV-Vis Spectrophotometric Method for Estimation of Amphotericin B. Research Journal of Pharmacy and Technology. [Link]

  • UV-induced formation of bromophenols from polybrominated diphenyl ethers. Environmental Science & Technology. [Link]

  • NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. Pharmaceutical Technology. [Link]

  • Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C). Journal of Molecular Structure. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • UV-Visible Spectroscopy. Michigan State University Chemistry Department. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS). ACS Medicinal Chemistry Letters. [Link]

  • 5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information. NextSDS. [Link]

  • UV-Vis Spectrum of Nicotinic Acid (Niancin). SIELC Technologies. [Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

  • The Complementary Nature of FT-IR and NMR Spectroscopies. Nanalysis. [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Journal of Chemistry. [Link]

  • 1H NMR spectra of 2-amino-4-(4-bromophenyl)-6-phenylnicotinonitrile (5d). Supporting Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Bromophenyl)nicotinic Acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-(4-Bromophenyl)nicotinic Acid Introduction 5-(4-Bromophenyl)nicotinic acid is a highly specialized intermediate utilized extensively in pharmaceutical synthesis, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-(4-Bromophenyl)nicotinic Acid

Introduction

5-(4-Bromophenyl)nicotinic acid is a highly specialized intermediate utilized extensively in pharmaceutical synthesis, particularly in the development of biological tools such as O-GlcNAcase (OGA) inhibitors[1]. Due to the presence of both a covalently bound halogen (bromine) and a nitrogen-containing heteroaromatic ring (pyridine), this compound cannot be treated as standard organic waste. Improper disposal can lead to the environmental release of highly corrosive hydrobromic acid (HBr) and toxic nitrogen oxides (NOx).

As a Senior Application Scientist, I have designed this self-validating, step-by-step operational plan to provide drug development professionals and laboratory managers with the authoritative protocols required for the safe handling, segregation, and destruction of this chemical.

Part 1: Quantitative Hazard and Physicochemical Profile

To design an effective disposal strategy, laboratory personnel must first understand the physicochemical properties that dictate the compound's behavior in waste streams[2].

Property / AttributeData / ClassificationOperational Implication
Chemical Name 5-(4-Bromophenyl)nicotinic AcidContains halogen and heteroaromatic nitrogen.
CAS Number 887973-36-6Unique identifier required for EPA waste manifesting.
Molecular Formula C12H8BrNO2High carbon/halogen ratio dictates the incineration method.
Molecular Weight 278.10 g/mol Used for stoichiometric calculations in bulk waste profiling.
GHS Hazards H315, H319, H335Requires specific PPE (Nitrile gloves, goggles, particulate respirator).
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents.

Part 2: The Mechanistic Causality of Halogenated Waste Disposal

Why can't 5-(4-Bromophenyl)nicotinic acid be disposed of with standard organic waste? The causality lies entirely in its thermal degradation chemistry.

When subjected to standard combustion, the carbon-bromine bond is cleaved, and the liberated bromine reacts with hydrogen to form hydrobromic acid (HBr) gas[3]. Simultaneously, the pyridine nitrogen oxidizes to form toxic nitrogen oxides (NOx). If mixed with non-halogenated waste and sent to a standard incinerator, these gases will rapidly corrode the incinerator lining and cause severe environmental toxicity.

Therefore, environmental regulations mandate that halogenated organic wastes (typically those exceeding 5% halogen content) must be processed in specialized high-temperature incinerators equipped with alkaline flue gas scrubbers[4]. The scrubber introduces a basic solution (e.g., NaOH or Ca(OH)₂) that neutralizes the HBr into harmless sodium bromide (NaBr) and water. This creates a self-validating system: the neutral pH of the scrubber's aqueous output confirms the complete destruction and neutralization of the hazardous halogenated inputs[5].

Part 3: Step-by-Step Operational Disposal Methodology

This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste[3].

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Determine if the 5-(4-Bromophenyl)nicotinic acid is in solid form (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Segregate Immediately: Place the waste strictly into a container designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste increases disposal costs exponentially and poses a regulatory violation due to the differing thermal treatment requirements[4].

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizing agents or strong bases. Mixing nicotinic acid derivatives with strong oxidizers can trigger premature degradation or dangerous exothermic reactions.

Phase 2: Primary Containment and Labeling
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with both weak organic acids and halogenated organics.

  • Seal and Vent: Cap the container tightly. If the waste is a volatile liquid mixture, ensure the container is stored in a ventilated satellite accumulation area.

  • Apply GHS/EPA Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organics," list "5-(4-Bromophenyl)nicotinic Acid" as a primary constituent, and display the GHS warning pictograms for Irritant[5].

Phase 3: Transfer and Final Destruction
  • Manifesting: Prepare a Uniform Hazardous Waste Manifest. Document the exact mass or volume of the compound to ensure the downstream facility can calculate the required scrubber capacity.

  • Licensed Contractor Transfer: Transfer the waste to a licensed hazardous waste vendor authorized to handle halogenated streams.

  • Incineration & Scrubbing: The vendor will inject the waste into a rotary kiln incinerator operating above 1000°C. The resulting off-gases are passed through a wet scrubber to neutralize HBr and NOx, completing the safe disposal lifecycle[3].

Part 4: Spill Response and Decontamination Protocol

In the event of an accidental laboratory release of solid 5-(4-Bromophenyl)nicotinic acid powder, execute the following protocol:

  • Isolate the Area: Restrict access to the spill zone to prevent personnel from tracking the powder throughout the facility.

  • Don PPE: Put on a fitted N95/P100 particulate respirator, chemical-resistant safety goggles, and nitrile gloves. The compound is a known respiratory irritant (H335)[6].

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly mist the powder with a compatible inert solvent (e.g., a small amount of water or isopropanol) to suppress the aerosolization of the powder.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a compatible chemical waste container labeled for halogenated waste[5].

  • Surface Decontamination: Wash the spill area with a mild alkaline soap solution to neutralize any residual nicotinic acid, followed by a thorough water rinse. Collect all wash water as halogenated aqueous waste, as it cannot be discharged into standard municipal sewers.

Part 5: Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree for managing 5-(4-Bromophenyl)nicotinic acid waste, ensuring proper routing to a scrubber-equipped facility.

G Start 5-(4-Bromophenyl)nicotinic Acid Waste Generated CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (In Solvent) CheckState->LiquidWaste Halogenated Halogenated Organic Waste Stream (>5% Halogen) SolidWaste->Halogenated Direct Transfer LiquidWaste->Halogenated Segregate from Non-Halogenated Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration EPA/RCRA Licensed Facility Scrubber Flue Gas Scrubber (Neutralizes HBr & NOx) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release (Neutral pH) Scrubber->Safe Verified Output

Figure 1: Decision tree for the segregation and thermal destruction of halogenated nicotinic acid waste.

References

  • Utrecht University. "The use of biological and computational tools to design, screen and synthesize new potent inhibitors of β-N-acetylglucosaminyl transferase." Available at: 1

  • ChemicalBook. "5-(4-BROMOPHENYL)NICOTINIC ACID | 887973-36-6." Available at: 2

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: 3

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at: 4

  • BenchChem. "Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide." Available at: 5

  • AK Scientific, Inc. "Safety Data Sheet: 5-Bromonicotinic acid." Available at: 6

  • SD Fine-Chem Limited. "GHS Safety Data Sheet: 5-bromonicotinic acid." Available at: Link

Sources

Handling

Personal protective equipment for handling 5-(4-Bromophenyl)nicotinic Acid

Handling hazardous chemical building blocks requires more than just following a safety data sheet; it demands a mechanistic understanding of how a compound interacts with its environment, solvents, and biological barrier...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling hazardous chemical building blocks requires more than just following a safety data sheet; it demands a mechanistic understanding of how a compound interacts with its environment, solvents, and biological barriers.

5-(4-Bromophenyl)nicotinic acid is a highly valuable intermediate in pharmaceutical drug development, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as O-GlcNAc transferase inhibitors[1]. However, its unique structural features—a halogenated aromatic ring coupled with a carboxylic acid moiety—present specific handling and logistical challenges.

This guide provides a self-validating, step-by-step operational framework for researchers and safety officers, ensuring compliance with the2[2] while optimizing laboratory workflows.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards:

  • Electrophilic & Acidic Nature: The nicotinic acid group imparts mild acidity. Upon contact with ocular fluid or mucous membranes, it disrupts localized pH, leading to severe eye irritation (Eye Irrit. 2A) and localized tissue inflammation[3].

  • Lipophilicity & Dermal Transport: The addition of the bromophenyl ring significantly increases the molecule's lipophilicity. While the dry solid has relatively low dermal penetration, dissolving it in aprotic solvents commonly used in synthesis (e.g., Tetrahydrofuran (THF) or DMSO) acts as a transport vehicle, facilitating rapid absorption across the stratum corneum[1].

  • Particulate Aerosolization: As a finely milled powder, electrostatic forces during weighing can cause rapid aerosolization. Inhalation of these particulates triggers immediate respiratory tract irritation (STOT SE 3)[3].

Quantitative Physicochemical & Safety Data

Before initiating any workflow, verify the compound's physical properties to ensure compatibility with your laboratory's environmental controls.

Property / SpecificationData ValueCausality / Impact on Handling
CAS Number 887973-36-6[4]Primary identifier for inventory and SDS tracking.
Molecular Formula C₁₂H₈BrNO₂[3]Presence of bromine dictates halogenated waste disposal.
Molecular Weight 278.1 g/mol [3]Heavy powder; prone to static cling on spatulas.
GHS Classification H315, H319, H335[3]Irritant to skin, eyes, and respiratory system.
Solubility Profile Soluble in THF, DMSO, MTBE[1]Solvents act as dermal carriers; dictates glove material choice.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling solutions of lipophilic, halogenated compounds. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.

PPE ComponentSpecificationMechanistic Rationale
Hand Protection 100% Nitrile (Min. 4 mil thickness)Nitrile provides robust resistance to the dry solid. Critical: When handling the compound dissolved in THF or DMSO, double-gloving is mandatory. These solvents rapidly permeate thin nitrile; the outer glove provides a critical time buffer for removal upon incidental splash[1].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against incidental dust aerosolization during weighing and solvent splashes during pressurized reaction setups. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of dust. FR material is required due to the highly flammable nature of the solvents (e.g., THF) used to dissolve the compound[1].
Engineering Control Certified Fume Hood (80-100 fpm)Mandatory to mitigate the inhalation risk of airborne particulates (STOT SE 3 hazard) and to safely vent volatile reaction solvents[2].

Operational Plan: Amide Coupling Workflow

The following step-by-step methodology details a self-validating workflow for setting up a standard HATU-mediated amide coupling reaction using 5-(4-Bromophenyl)nicotinic acid in THF[1].

Step 1: Environmental Verification

  • Verify the fume hood face velocity is actively reading between 80-100 feet per minute (fpm).

  • Ground the analytical balance to prevent electrostatic dispersion of the powder during transfer.

Step 2: Safe Weighing & Transfer

  • Don primary and secondary nitrile gloves.

  • Using an anti-static, grounded spatula, accurately weigh the required mass of 5-(4-Bromophenyl)nicotinic acid into a tared, sealable reaction vial directly inside the fume hood.

  • Seal the vial before removing it from the balance area to prevent cross-contamination.

Step 3: Solvent Suspension & Reaction Initiation

  • Unseal the vial and suspend the powder in anhydrous Tetrahydrofuran (THF). Caution: THF is highly flammable and readily forms peroxides.

  • Add the coupling agent (e.g., HATU) and a hindered base (e.g., DIPEA) to initiate the reaction[1].

  • Seal the system under an inert nitrogen atmosphere to prevent oxidative degradation and solvent evaporation.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with an isopropanol-dampened cloth.

  • Dispose of the cloth and the outer layer of gloves in a designated solid hazardous waste container.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and structured response prevents localized exposure from escalating into a laboratory-wide hazard.

Solid Powder Spill Protocol:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Suppress: Do NOT dry sweep, as this will aerosolize the STOT SE 3 irritant. Gently cover the powder with a damp, lint-free absorbent pad.

  • Collect: Use a plastic scoop to transfer the dampened powder and pad into a sealable hazardous waste bag.

Solvent/Solution Spill Protocol (e.g., dissolved in THF):

  • Neutralize Flammability: Immediately extinguish all nearby ignition sources.

  • Absorb: Apply an inert, non-combustible absorbent (such as vermiculite or sand) to the liquid. Do not use combustible materials like sawdust.

  • Collect: Scoop the saturated absorbent into a chemically compatible container.

Disposal Directives: Due to the covalent bromine atom in 5-(4-Bromophenyl)nicotinic acid, all associated waste (including reaction byproducts, contaminated solvents, and spill cleanup materials) MUST be strictly segregated and labeled as "Halogenated Organic Waste" . Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions and violates environmental disposal regulations[2].

Workflow Visualization

SafetyWorkflow A Pre-Operation Risk Assessment B Don PPE (Nitrile, Goggles, Coat) A->B C Transfer to Certified Fume Hood B->C D Weighing & Handling (Anti-static tools) C->D E Chemical Reaction (e.g., THF/DMSO) D->E G Spill Response Protocol D->G If spill occurs F Halogenated Waste Disposal E->F G->F

Figure 1: End-to-end safety and operational workflow for 5-(4-Bromophenyl)nicotinic Acid.

References

  • Title: 5-(4-BROMOPHENYL)NICOTINIC ACID — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: osha.gov URL: [Link]

  • Title: Discovery of two non-UDP-mimic inhibitors of O-GlcNAc transferase by screening a DNA-encoded library Source: uu.nl (Utrecht University Repository) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Bromophenyl)nicotinic Acid
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